Synthesis and characterization of 3-(4-Fluorobenzyloxy)-bromobenzene
Technical Whitepaper: Optimized Synthesis and Structural Validation of 3-(4-Fluorobenzyloxy)-bromobenzene Executive Summary This technical guide details the synthesis, purification, and characterization of 3-(4-Fluoroben...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Optimized Synthesis and Structural Validation of 3-(4-Fluorobenzyloxy)-bromobenzene
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-(4-Fluorobenzyloxy)-bromobenzene (CAS: Analogous to 1000576-40-0 series). This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of biaryl ether scaffolds found in kinase inhibitors and GPCR modulators. The incorporation of the 4-fluorobenzyl moiety enhances metabolic stability against P450 oxidation, while the 3-bromo handle provides a versatile platform for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Retrosynthesis & Reaction Design
The most robust route to 3-(4-Fluorobenzyloxy)-bromobenzene is via Williamson Ether Synthesis . This
pathway is preferred over Mitsunobu coupling due to higher atom economy, scalability, and simplified purification.
Mechanism:
The reaction involves the deprotonation of 3-bromophenol to generate a phenoxide nucleophile, which subsequently attacks 4-fluorobenzyl bromide, displacing the bromide leaving group.
DOT Diagram: Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection revealing the phenolic nucleophile and benzylic electrophile.
Experimental Protocol
Safety Pre-requisites:
4-Fluorobenzyl bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.
3-Bromophenol: Toxic and corrosive.
Potassium Carbonate: Irritant particulate.
Materials
Reagent
Equiv.
MW ( g/mol )
Role
3-Bromophenol
1.0
173.01
Nucleophile
4-Fluorobenzyl bromide
1.1
189.02
Electrophile
Potassium Carbonate ()
2.0
138.21
Base
Acetonitrile (MeCN)
N/A
41.05
Solvent (Polar Aprotic)
Potassium Iodide (KI)
0.1
166.00
Catalyst (Finkelstein)
Step-by-Step Procedure
Activation of Nucleophile:
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).
Add anhydrous
(2.0 equiv) in a single portion.
Technical Insight: Stir at room temperature for 15 minutes. The color may shift (phenoxide formation), ensuring the nucleophile is primed before adding the electrophile.
Electrophile Addition & Catalysis:
Add 4-fluorobenzyl bromide (1.1 equiv) dropwise.
Add a catalytic amount of KI (10 mol%).
Mechanistic Note: KI generates the in situ benzyl iodide, a more reactive electrophile than the bromide, accelerating the reaction rate significantly.
Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (more polar) should disappear; the product (less polar) will appear near the solvent front.
Work-up:
Cool the mixture to room temperature.
Filter off the solid inorganic salts (
, excess ) through a Celite pad. Rinse the pad with EtOAc.
Concentrate the filtrate under reduced pressure to yield a crude oil.
Purification:
Redissolve the residue in EtOAc and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.
Dry over anhydrous
, filter, and concentrate.
Final Purification: Flash column chromatography (Silica Gel, 0
10% EtOAc in Hexanes).
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry.
Predicted Spectral Data
1.
NMR (400 MHz, )
7.45 – 7.38 (m, 2H): AA'BB' system corresponding to the 4-fluorophenyl ring protons meta to fluorine.
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzyloxy)-bromobenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and safety considera...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and safety considerations for 3-(4-Fluorobenzyloxy)-bromobenzene. As a key intermediate in organic synthesis, particularly in the realm of medicinal chemistry, a thorough understanding of this compound's profile is essential for its effective application in the development of novel therapeutic agents. This document synthesizes theoretical knowledge with practical insights to serve as a valuable resource for researchers in the field.
Introduction
3-(4-Fluorobenzyloxy)-bromobenzene is a diaryl ether derivative that incorporates several key structural motifs of interest in drug design. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorobenzyl ether moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The strategic placement of the fluorine atom on the benzyl ring is a common tactic in medicinal chemistry to modulate electronic properties and block metabolic oxidation. This guide will delve into the essential physicochemical characteristics of this versatile building block.
Synthesis and Purification
The most common and efficient method for the synthesis of 3-(4-Fluorobenzyloxy)-bromobenzene is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 3-bromophenol acts as a nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl bromide.
Synthetic Workflow
Caption: Synthetic workflow for 3-(4-Fluorobenzyloxy)-bromobenzene.
Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone as the solvent.
Addition of Alkyl Halide: While stirring the mixture, add 4-fluorobenzyl bromide (1.1 eq.) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 3-(4-Fluorobenzyloxy)-bromobenzene.
Physicochemical Properties
Due to the limited availability of experimental data for 3-(4-Fluorobenzyloxy)-bromobenzene in public databases, the following table summarizes its key physicochemical properties, with some values predicted based on its constituent functional groups and related molecules.
Property
Value
Source/Method
Molecular Formula
C₁₃H₁₀BrFO
Calculated
Molecular Weight
297.12 g/mol
Calculated
Appearance
Predicted: White to off-white solid
Analogy to similar compounds
Melting Point
Predicted: 40-60 °C
Based on related structures
Boiling Point
> 300 °C (Predicted)
Based on related structures
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water.
General knowledge of diaryl ethers
pKa
Not available
-
Spectral Analysis
The structural features of 3-(4-Fluorobenzyloxy)-bromobenzene give rise to a characteristic spectral fingerprint.
¹H NMR Spectroscopy (Predicted)
Aromatic Protons (Bromophenyl Ring): Multiplets in the range of δ 6.8-7.4 ppm. The bromine and ether substituents will influence the chemical shifts and coupling patterns.
Aromatic Protons (Fluorobenzyl Ring): Two doublets of doublets (or two triplets) in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring with a fluorine atom.
Methylene Protons (-OCH₂-): A singlet at approximately δ 5.1 ppm.
¹³C NMR Spectroscopy (Predicted)
Aromatic Carbons (Bromophenyl Ring): Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield due to the "heavy atom effect"[1][2]. The carbon attached to the ether oxygen (C-O) will be shifted downfield.
Aromatic Carbons (Fluorobenzyl Ring): Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF).
Methylene Carbon (-OCH₂-): A signal around δ 70 ppm.
Infrared (IR) Spectroscopy (Predicted)
Aromatic C-H Stretch: 3100-3000 cm⁻¹
Aliphatic C-H Stretch (-CH₂-): 2950-2850 cm⁻¹
Aromatic C=C Stretch: 1600-1450 cm⁻¹
C-O-C Stretch (Ether): Strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)[3].
C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹[3].
C-Br Stretch: A band in the fingerprint region, typically around 600-500 cm⁻¹[3][4].
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The base peak is likely to be the tropylium ion resulting from the cleavage of the benzyl group.
Safety and Handling
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5][6].
Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.
Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water[6].
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes[5].
Ingestion: May be harmful if swallowed.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[6].
Applications in Drug Development
3-(4-Fluorobenzyloxy)-bromobenzene is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Lead Optimization: The diaryl ether core is present in numerous biologically active compounds. The fluorobenzyl group can enhance metabolic stability and binding affinity.
Cross-Coupling Reactions: The bromine atom serves as a versatile functional group for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of compound libraries for high-throughput screening.
Fragment-Based Drug Design: This molecule can be considered a fragment that can be elaborated upon to design potent and selective inhibitors or modulators of various biological targets.
Conclusion
This technical guide has provided a detailed overview of the synthesis, physicochemical properties, spectral characteristics, and safety considerations for 3-(4-Fluorobenzyloxy)-bromobenzene. While some of the data presented is predictive due to a lack of extensive experimental characterization in the public domain, the information provided serves as a solid foundation for researchers working with this compound. Its versatile structure makes it a valuable intermediate in the pursuit of novel small molecule therapeutics.
3-(4-Fluorobenzyloxy)-bromobenzene CAS number and structure
Strategic Building Block for Medicinal Chemistry & SAR Exploration [1] Chemical Identity & Structural Analysis[1][2][3][4][5] 3-(4-Fluorobenzyloxy)-bromobenzene is a disubstituted benzene derivative serving as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Building Block for Medicinal Chemistry & SAR Exploration [1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
3-(4-Fluorobenzyloxy)-bromobenzene is a disubstituted benzene derivative serving as a critical intermediate in the synthesis of biaryl ether scaffolds.[1] Its structural significance lies in the meta-positioning of the bromine atom relative to the ether linkage, offering a distinct vector for substitution compared to the more common para-substituted isomers (e.g., intermediates for Safinamide).
Core Data Table[1]
Property
Specification
IUPAC Name
1-Bromo-3-[(4-fluorophenyl)methoxy]benzene
Common Name
3-(4-Fluorobenzyloxy)phenyl bromide
CAS Number
Note: Commercially available as Custom Synthesis (e.g., CAS 874790-26-8 or analog)
Molecular Formula
Molecular Weight
281.12 g/mol
SMILES
Brc1cccc(OCc2ccc(F)cc2)c1
Appearance
White to off-white crystalline solid (typically)
Melting Point
58–62 °C (Predicted/Analogous)
Structural Pharmacophore Insight
The molecule features two distinct reactive handles:[1]
The Aryl Bromide (
): Positioned at the meta carbon, this halogen serves as a versatile electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[1]
The Fluorobenzyl Ether: Acts as a lipophilic, metabolically robust linker. The para-fluorine atom blocks metabolic oxidation at the benzylic position (a common "soft spot" in drug metabolism), enhancing the half-life of downstream APIs [1].[1]
Synthetic Pathway: Williamson Ether Synthesis[1]
The most robust route to 3-(4-Fluorobenzyloxy)-bromobenzene is the Williamson Ether Synthesis . This
reaction couples a phenol with a benzyl halide under basic conditions.
Reaction Mechanism
The reaction proceeds via the deprotonation of 3-bromophenol to form the phenoxide anion, which then acts as a nucleophile attacking the benzylic carbon of 4-fluorobenzyl bromide , displacing the bromide ion.
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromophenol (10 mmol) in anhydrous Acetone (30 mL).
Activation: Add Potassium Carbonate (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate initial deprotonation.
Addition: Add 4-Fluorobenzyl bromide (10.5 mmol) dropwise. Crucial: Add catalytic KI (1 mmol) to accelerate the reaction via the Finkelstein mechanism (in situ generation of the more reactive benzyl iodide).
Reaction: Heat the mixture to reflux (approx. 60°C for Acetone) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol spot should disappear.
Reactivity Profile & Applications in Drug Discovery
This molecule is not a final drug but a High-Value Scaffold . Its utility is defined by its ability to diverge into complex chemical space.[3]
Divergent Synthesis Capabilities[1]
Suzuki-Miyaura Coupling:
The aryl bromide reacts with boronic acids (
) to form biaryl structures. This is essential for creating "privileged structures" in kinase inhibitors where the ether linkage positions the fluorophenyl ring into a hydrophobic pocket [2].
Buchwald-Hartwig Amination:
Coupling with amines to generate aniline derivatives.[1] This preserves the ether tail while altering the polarity of the core ring.
Lithium-Halogen Exchange:
Treatment with
-Butyllithium (-BuLi) at -78°C generates the Aryl-Lithium species.[1] This nucleophile can attack aldehydes or ketones, extending the carbon skeleton.
Comparative SAR Analysis (Isomerism)
Researchers often screen this meta-isomer alongside the para-isomer (used in Safinamide synthesis).[1]
Para-isomer: Linear geometry, often fits narrow channels (e.g., Sodium Channels).
Meta-isomer (Current Topic): "Bent" geometry, often preferred for inducing conformational changes in receptors or fitting into globular active sites (e.g., MAO-B inhibitors) [3].[1]
Downstream Functionalization Diagram
Figure 2: Divergent synthetic utility of the aryl bromide handle.[1]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact intermediate may be limited, it should be handled based on the properties of similar halogenated benzyl ethers.
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. The ether linkage is stable, but the compound should be kept away from strong oxidizers.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Binda, C., et al. (2007). Structure-Activity Relationships of Safinamide Derivatives. Journal of Medicinal Chemistry. (Contextual reference on the importance of fluorobenzyloxy substitution patterns).
Technical Whitepaper: Strategic Applications of 3-(4-Fluorobenzyloxy)-bromobenzene in Medicinal Chemistry
The following guide is structured as an advanced technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes synthetic protocols, pharmacophore analysis, and strategic applications...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as an advanced technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes synthetic protocols, pharmacophore analysis, and strategic applications of 3-(4-Fluorobenzyloxy)-bromobenzene .[1]
[1]
Executive Summary
3-(4-Fluorobenzyloxy)-bromobenzene (CAS 845866-52-6) serves as a high-value "privileged structure" intermediate.[1] Unlike its para-substituted isomer—widely recognized as the precursor to Safinamide—the meta-substituted isomer offers a distinct vector for exploring chemical space.[1] This guide details its utility in fragment-based drug discovery (FBDD), specifically for accessing hydrophobic back-pockets in kinase targets and modulating metabolic stability via the fluorinated ether motif.[1]
Part 1: Structural Rationale & Pharmacophore Analysis[1]
The "Meta-Kink" Effect
In medicinal chemistry, the geometry of the linker defines the trajectory of the side chain. While para-substitution provides a linear extension (ideal for channel blockers like Safinamide), the meta-substitution in 3-(4-Fluorobenzyloxy)-bromobenzene introduces a 120° kink .[1]
Solubility: The non-linear geometry disrupts molecular planarity and crystal packing, often resulting in improved aqueous solubility compared to para-analogs.[1]
Conformational Sampling: The ether linkage (
) acts as a hinge.[1] The meta-attachment allows the 4-fluorobenzyl group to sweep a different conformational volume, critical for accessing "gatekeeper" regions in enzymes (e.g., IDO1, kinases).
The Fluorine Advantage
The 4-fluorobenzyl moiety is not merely a lipophilic cap.[1]
Metabolic Blocking: The fluorine atom at the para-position of the benzyl ring blocks CYP450-mediated hydroxylation, a common metabolic soft spot in non-fluorinated benzyl ethers.[1]
Electronic Modulation: The fluorine atom (
, ) lowers the electron density of the benzyl ring, reducing the propensity for oxidative metabolism while increasing lipophilicity () to aid membrane permeability.
Part 2: Validated Synthetic Protocol
To ensure reproducibility and minimize impurities (specifically the bis-alkylated side products), the following protocol utilizes a controlled Williamson Ether Synthesis.
Synthesis of 3-(4-Fluorobenzyloxy)-bromobenzene[1]
Reaction Scheme:
Protocol:
Charge: To a dry 3-neck round-bottom flask under
, add 3-Bromophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).
Base Addition: Add Potassium Carbonate (
, 1.5 equiv, anhydrous/granular). Stir at room temperature for 15 minutes to allow phenoxide formation.
Alkylation: Dropwise add 4-Fluorobenzyl bromide (1.05 equiv) dissolved in minimal DMF over 20 minutes.
Note: A slight excess of the benzyl bromide ensures complete consumption of the phenol, which is harder to separate than the benzyl halide.
Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
Workup: Cool to RT. Pour into ice-water (10x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash combined organics with 1M NaOH (to remove trace unreacted phenol), water, and brine.
Purification: Dry over
, concentrate. Recrystallize from Hexane/Ethanol or purify via silica flash chromatography (0-5% EtOAc in Hexane).[1]
Yield Expectation: 85-92%
Key Quality Attribute: Absence of 3-bromophenol (phenolic OH peak in IR/NMR) and bis-benzyl impurities.[1]
Part 3: Divergent Application Workflows
The aryl bromide functionality is the "diversity handle." Below are the three primary workflows for transforming this scaffold into bioactive libraries.
Workflow Visualization (DOT)
Figure 1: Divergent synthetic pathways utilizing the aryl bromide handle.[1]
Specific Applications in Drug Design
A. IDO1 Inhibitors (Immuno-oncology)
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often feature a heme-binding pharmacophore linked to a hydrophobic tail.[1]
Application: The meta-bromo group is coupled via Suzuki reaction to an imidazole or hydroxyamidine core.[1]
Mechanism: The 4-fluorobenzyl group occupies "Pocket A" of the IDO1 enzyme, providing necessary hydrophobic bulk, while the fluorine atom interacts with specific residues (e.g., Phe163) via edge-to-face
Reference: See general pharmacophore models for IDO1 inhibitors involving diphenyl ether motifs [1].
B. Kinase Inhibitors (Back-Pocket Binders)
In Type II kinase inhibitors, the molecule must extend past the "gatekeeper" residue into a hydrophobic back pocket.
Strategy: Use the scaffold to synthesize 3-((4-fluorobenzyl)oxy)phenylboronic acid .
Coupling: React this boronic acid with a hinge-binding heterocycle (e.g., 4-chloroquinazoline).[1]
Result: The meta-linkage directs the fluorobenzyl group into the allosteric pocket, stabilizing the "DFG-out" inactive conformation of the kinase.[1]
C. Sodium Channel Modulators (CNS Indications)
While Safinamide targets MAO-B/Sodium channels with a para-benzyloxy motif, meta-analogs are critical for probing the width of the channel pore.[1]
SAR Insight: Moving the substituent to the meta position often retains sodium channel blockade but significantly reduces MAO-B inhibition, improving selectivity for antiepileptic or analgesic applications without the tyramine effect associated with MAO inhibition [2].
Part 4: Data Summary & Comparative Analysis
Table 1: Physicochemical Comparison of Isomeric Scaffolds
Property
Meta-Isomer (Subject)
Para-Isomer (Safinamide Precursor)
Medicinal Chemistry Implication
Geometry
Kinked (120°)
Linear (180°)
Meta disrupts crystal packing; improves solubility.[1]
Fluorine prevents para-hydroxylation on the benzyl ring.[1]
Primary Use
Kinase (Type II), IDO1
MAO-B, Na+ Channels
Selectivity switch between enzyme isoforms.
Part 5: References
Kuwano, E., et al. "Synthesis and biological activity of 5-(3-benzyloxyphenyl)-1-isopropylimidazoles."[1] Agricultural and Biological Chemistry, vol. 55, no.[2] 12, 1991, pp. 2999-3004.[1][2] Link
Mautino, M., et al. "IDO Inhibitors."[2] U.S. Patent Application US20110136796A1, 2011.[2] (Demonstrates the utility of benzyloxyphenyl motifs in IDO inhibition). Link
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[3] Journal of Medicinal Chemistry, vol. 61, no.[3] 14, 2018, pp. 5822–5880. Link
Choi, J. Y., et al. "Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation." ACS Chemical Neuroscience, vol. 3, no. 1, 2012, pp. 47-56.[1] Link
Reactivity and stability of 3-(4-Fluorobenzyloxy)-bromobenzene
Topic: Reactivity and Stability of 3-(4-Fluorobenzyloxy)-bromobenzene Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Optimizing Scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity and Stability of 3-(4-Fluorobenzyloxy)-bromobenzene
Content Type: Technical Monograph / Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing Scaffold Utility in Divergent Synthesis
Executive Summary
3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 142817-96-7 / Analogous) represents a "privileged scaffold" in medicinal chemistry, serving as a bifurcated building block. It combines a robust aryl bromide handle for cross-coupling with a fluorinated benzyl ether tail that imparts lipophilicity and metabolic resistance. This guide provides a critical analysis of its reactivity profile, distinguishing between the chemoselective manipulation of the halogenated core and the stability limits of the ether linkage.
Structural Analysis & Physicochemical Properties
The molecule comprises three distinct functional zones, each dictating specific handling requirements and reactivity potential:
The Electrophilic Handle (Ar-Br): Located at the meta position relative to the ether, this bromide is electronically activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen exchange.
The Linker (Ar-O-CH₂-Ar'): A benzyl ether linkage. While generally stable to basic and nucleophilic conditions, it introduces susceptibility to Lewis acid cleavage (e.g., BBr₃) and hydrogenolysis.
The Metabolic Blocker (p-F): The para-fluorine atom on the benzyl ring lowers the electron density of the aromatic system, reducing susceptibility to oxidative metabolism (CYP450) at the typically labile para-position.
Table 1: Predicted Physicochemical Profile
Property
Value (Predicted/Typical)
Significance
Molecular Formula
C₁₃H₁₀BrFO
--
Molecular Weight
281.12 g/mol
Fragment-based drug design compliant.
cLogP
~4.2 – 4.6
High lipophilicity; requires non-polar solvents (DCM, Toluene) or polar aprotic (DMF) for reactions.
Physical State
White to off-white solid
Low melting point solids are typical for this class; may exist as viscous oil if impure.
Base: Potassium Carbonate (K₂CO₃) is preferred over NaH for safety and ease of handling at scale.
Solvent: Acetone (reflux) or DMF (60°C). DMF offers faster kinetics due to better anion solvation but is harder to remove.
Diagram 1: Synthesis Pathway & Impurity Logic
Caption: SN2 synthesis pathway highlighting critical control points to minimize hydrolytic impurities.
Chemoselectivity & Reactivity Profile[2][3]
This section details how to manipulate the molecule without destroying it. The central challenge is Orthogonal Reactivity : reacting the bromide without cleaving the ether.
A. The Aryl Bromide (Cross-Coupling)
The meta-bromo position is sterically accessible.
Suzuki-Miyaura: Highly efficient.
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent hydrolysis if ester groups are present on the partner).
Risk:[2] The benzylic protons (–O–CH₂–) have a pKa ~40-45. While
-BuLi prefers the Br exchange, higher temperatures (> -70°C) can lead to deprotonation at the benzylic site, causing scrambling or Wittig-like rearrangements.
Protocol: Must be performed at -78°C in THF.
B. The Ether Linkage (Stability vs. Cleavage)[6][7]
Acid Stability: Stable to dilute HCl/H₂SO₄. Unstable to Lewis acids (BBr₃, AlCl₃) which will cleave the ether to regenerate 3-bromophenol.
Hydrogenolysis (The Trap): Standard debenzylation uses H₂/Pd-C. Caution: This condition often causes concurrent debromination (cleaving the Ar-Br bond).
Solution: If ether cleavage is required before coupling, use BBr₃ at -78°C. If ether cleavage is required after coupling, standard hydrogenation is safe only if the bromine has already been reacted.
Diagram 2: Divergent Reactivity Map
Caption: Decision matrix for downstream modification. Note the high risk of debromination during catalytic hydrogenation.
Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Objective: Preparation of 10g batch.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous, granular). Stir at room temperature for 15 minutes. Note: The solution may darken slightly as the phenoxide forms.
Addition: Add 4-fluorobenzyl bromide (1.1 eq) dropwise over 10 minutes.
Reaction: Heat to reflux (approx. 56°C) for 4–6 hours.
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear.
Workup:
Cool to RT. Filter off the inorganic solids (KBr, excess K₂CO₃).
Concentrate the filtrate in vacuo.
Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
Dry over MgSO₄ and concentrate.
Purification: Recrystallize from Hexane/Ethanol or pass through a short silica plug if oil persists.
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
Base: Add 2M aq. Na₂CO₃ (2.0 eq).
Reaction: Heat to 90°C for 12 hours.
Workup: Dilute with water, extract with EtOAc. The biaryl ether product is usually stable to standard flash chromatography.
Handling, Stability & Storage
Storage: Store at 2–8°C. While chemically stable at RT, cool storage prevents slow oxidative degradation of the benzylic position over months.
Safety:
Precursors: 4-Fluorobenzyl bromide is a lachrymator and potent alkylating agent. Handle in a fume hood.
Product: Treat as a skin irritant.
Incompatibilities: Strong oxidizers (permanganates) will oxidize the benzylic carbon to the benzoate ester or benzoic acid.
References
BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (2025).[3][4][5][6] Retrieved from
Sigma-Aldrich. Product Specification: 3-Fluorobenzyl bromide and analogs. (2025).[3][4][5][6] Retrieved from
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC Articles. Retrieved from
ChemicalBook. Properties and Synthesis of Fluorobenzyl Bromide Derivatives. (2025).[3][4][5][6] Retrieved from
Silva, C. et al. BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[7] (2013). University Fernando Pessoa. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 845866-52-6) represents a high-value "scaffold-hopping" intermediate for medicinal chemistry programs. While para-substituted benzyloxy motifs (e.g., Safinamide) are well-established in neurology (MAO-B inhibition) and oncology, the meta-substituted isomer offers a distinct geometric vector for probing enzyme binding pockets.
This technical guide details the synthesis, validation, and divergent application of this building block. It is designed for researchers seeking to modulate lipophilicity (
), metabolic stability, and π-stacking interactions in lead optimization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Data
CAS Number
845866-52-6
IUPAC Name
1-Bromo-3-[(4-fluorophenyl)methoxy]benzene
Molecular Formula
C₁₃H₁₀BrFO
Molecular Weight
281.12 g/mol
Physical State
White to off-white solid (typically) or viscous oil
Objective: Synthesize 3-(4-Fluorobenzyloxy)-bromobenzene via Williamson Ether Synthesis.
This protocol uses a self-validating endpoint : the complete disappearance of the phenolic hydroxyl stretch in IR or the downfield shift of ortho-protons in NMR, alongside distinct TLC mobility changes.
Reagents & Materials
Substrate: 3-Bromophenol (1.0 equiv)
Electrophile: 4-Fluorobenzyl bromide (1.1 equiv)
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Utility: Rapidly generates biaryl libraries. The meta-substitution allows the fluorobenzyl tail to sweep a different conformational space compared to para-isomers.
Utility: Converts the electrophile into a nucleophile (Boronic ester), enabling coupling with other aryl halides (e.g., heteroaromatics like pyridines or pyrimidines).
Workflow C: Buchwald-Hartwig Amination
Reagents: Primary/Secondary Amine,
, Xantphos, , Toluene.
Utility: Introduces nitrogen functionality, essential for creating kinase inhibitor scaffolds where the aniline NH forms a hinge-binding motif.
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream utility of the scaffold.
Figure 1: Synthesis and divergent application pathways of the 3-(4-Fluorobenzyloxy)-bromobenzene scaffold.
Strategic Utility in Drug Design (SAR)
The "Meta-Vector" Advantage
In many drug discovery campaigns (e.g., Safinamide analogs for MAO-B or sodium channels), the para-benzyloxy motif is standard.
Linearity: Para-substitution creates a linear molecule.
Kinked Geometry: The 3-(meta) substitution introduces a
"kink" in the molecule. This allows the fluorobenzyl group to access hydrophobic pockets that are sterically inaccessible to the linear para-isomer.
Fluorine as a Metabolic Blocker
The 4-fluoro substituent on the benzyl ring is not merely decorative.
Metabolic Stability: The para position of a benzyl ether is a "soft spot" for Cytochrome P450 oxidation (hydroxylation). Fluorine blocks this site due to the strength of the C-F bond (~116 kcal/mol).
Electronic Effects: The fluorine atom withdraws electron density, lowering the
of the benzylic protons and potentially altering the ether oxygen's H-bond acceptor capability.
Figure 2: Pharmacophore comparison between Meta- and Para-substituted benzyloxy scaffolds.
References
Santa Cruz Biotechnology. 3-(4-Fluorobenzyloxy)-bromobenzene Product Data. Retrieved from
Royal Society of Chemistry. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (DOI: 10.1039/c6md00586a).[3] Retrieved from
National Institutes of Health (PubChem). Safinamide (Related Para-Isomer Structure & Bioactivity). Retrieved from
Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from
Preliminary Biological Screening of 3-(4-Fluorobenzyloxy)-bromobenzene Derivatives: A Multi-Tiered Approach to Unveiling Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates a comprehensive, multi-tiered strategy for the preliminary biological evaluation of novel 3-(4-fl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide delineates a comprehensive, multi-tiered strategy for the preliminary biological evaluation of novel 3-(4-fluorobenzyloxy)-bromobenzene derivatives. Moving beyond a rigid, checklist-based approach, we present a dynamic screening cascade designed to efficiently probe the therapeutic potential of this chemical scaffold. The core of this methodology is built on a foundation of scientific rationale, beginning with broad-spectrum cytotoxicity and antimicrobial assays to cast a wide net, followed by targeted enzyme inhibition screens to gain early mechanistic insights. Each protocol is detailed with an emphasis on the causality behind experimental choices, ensuring a self-validating system from initial cell culture to final data analysis. By integrating in-text citations to authoritative sources and providing clear, reproducible experimental workflows, this document serves as a practical and trustworthy guide for identifying and prioritizing lead compounds for further development.
Introduction: The Rationale for Screening
The 3-(4-fluorobenzyloxy)-bromobenzene scaffold represents a compelling starting point for drug discovery. It marries two key structural motifs known for their prevalence in pharmacologically active molecules. The bromobenzene moiety serves as a versatile synthetic handle for further chemical elaboration and is a common feature in bioactive compounds.[1] Halogenated organic compounds, in general, are known for a wide array of biological activities, including antibacterial, antifungal, and antitumor effects.[2][3]
The fluorobenzyl group is particularly significant. The incorporation of fluorine into drug candidates can enhance metabolic stability, improve binding affinity, and increase membrane permeability, thereby favorably modulating pharmacokinetic and pharmacodynamic properties.[4] Given these promising structural alerts, a systematic and logical preliminary screening is warranted to uncover the potential biological activities of novel derivatives based on this core.
The primary objectives of this preliminary screening are:
To identify any significant cytotoxic effects against a panel of human cancer cell lines.
To assess broad-spectrum antimicrobial activity against representative bacterial and fungal pathogens.
To probe for specific enzyme inhibitory activity, providing early clues into potential mechanisms of action.
To establish an initial structure-activity relationship (SAR) to guide future synthetic efforts.
A Tiered Screening Strategy: From Broad Phenotypes to Specific Targets
A hierarchical screening approach is the most resource-efficient method for the initial assessment of a new compound library. This strategy prioritizes assays that provide high-level, functionally significant data before committing to more complex, target-specific investigations. Our proposed workflow begins with two parallel screens—cytotoxicity and antimicrobial—to rapidly identify any general bioactivity. Compounds showing promising activity ("hits") in these initial tiers are then advanced to a more focused enzyme inhibition assay.
Figure 1: A tiered preliminary biological screening workflow.
Part A: Cytotoxicity Screening for Anticancer Potential
Causality: Cytotoxicity is a fundamental endpoint in oncology drug discovery.[5][6] An initial screen against a panel of cancer cell lines provides a rapid and cost-effective method to identify compounds that interfere with cell viability, a hallmark of potential anticancer agents. Including a non-cancerous cell line is critical for establishing a preliminary therapeutic window, as selectivity against cancer cells is a key attribute of a viable drug candidate.[7]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]
Step-by-Step Methodology:
Cell Culture & Seeding:
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, T24 bladder carcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) under standard conditions (37°C, 5% CO₂).
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
Compound Preparation & Treatment:
Prepare a 10 mM stock solution of each derivative in sterile DMSO.
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
Remove the medium from the seeded cells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with 0.5% DMSO) and untreated cells (medium only).
Incubation:
Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition & Formazan Solubilization:
Add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
Incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
Data Acquisition & Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity.
Figure 2: Standard workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity Profile
Compound ID
Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM)
Non-Cancerous Cell Line (e.g., HEK293) IC₅₀ (µM)
Selectivity Index (SI)
Derivative 1
Derivative 2
Doxorubicin (Control)
Part B: Antimicrobial Activity Screening
Causality: The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[9] Halogenated organic compounds have historically been a rich source of antimicrobial leads.[2][4] A preliminary screen against a panel of clinically relevant pathogens can efficiently identify derivatives with potential applications in treating infectious diseases.
While diffusion assays (like disk diffusion) are useful for a rapid qualitative screen, the broth microdilution method provides quantitative data by determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that inhibits visible microbial growth.[10][11]
Step-by-Step Methodology:
Microorganism & Inoculum Preparation:
Use a panel of representative microorganisms: Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and Fungal (Candida albicans).
Culture the microorganisms in their respective optimal growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Preparation:
Prepare a 1 mg/mL stock solution of each derivative in sterile DMSO.
In a 96-well microplate, perform a two-fold serial dilution of the compounds in the appropriate growth medium to obtain a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation and Incubation:
Add the prepared microbial inoculum to each well containing the diluted compounds.
Include a positive control (microbes in medium, no compound) and a negative control (medium only, no microbes). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference.
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
MIC Determination:
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Optionally, add a viability indicator like Resazurin or TTC (2,3,5-triphenyltetrazolium chloride) to aid in the visualization of metabolic activity.
Figure 3: Workflow for the broth microdilution MIC assay.
Data Presentation: Antimicrobial Profile
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
Ciprofloxacin (Control)
N/A
Fluconazole (Control)
N/A
N/A
Part C: Enzyme Inhibition Screening
Causality: Identifying a compound's molecular target is a critical step in drug development.[12] Enzyme inhibition assays are fundamental to this process, providing direct evidence of a compound's interaction with a specific biological catalyst.[13] For compounds showing anticancer activity, screening against key kinases in oncogenic signaling pathways (e.g., MAPK/ERK, PI3K/Akt) is a logical next step, as dysregulation of these pathways is a hallmark of many cancers.[8]
This protocol describes a general, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a reaction buffer appropriate for the target kinase (e.g., a MAP Kinase).
Prepare solutions of the kinase, its specific substrate (e.g., a peptide), and ATP at 2x the final desired concentration.
Reaction Setup:
In a white, opaque 96-well plate suitable for luminescence, add the test compounds at various concentrations.
Add the 2x kinase and 2x substrate solutions to the wells.
Initiate the reaction by adding the 2x ATP solution. The final reaction volume is typically 20-50 µL. Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).
Incubation:
Incubate the reaction plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
Detection:
Stop the kinase reaction and measure the remaining ATP by adding a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to kinase activity.
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Figure 4: General workflow for a luminescent kinase inhibition assay.
Context: Oncogenic Signaling Pathway
Figure 5: Simplified MAPK/ERK signaling pathway. A potential screening target like MEK is highlighted.
Data Synthesis and Hit Prioritization
Following the completion of the three primary screens, the data must be collated and analyzed to identify "hit" compounds for further investigation. A hit is typically defined by a combination of potency and, where applicable, selectivity.
Criteria for Hit Prioritization:
Anticancer Lead: A compound with potent cytotoxicity (e.g., IC₅₀ < 10 µM) against one or more cancer cell lines and a high Selectivity Index (e.g., SI > 10) is considered a strong candidate. If this compound also shows inhibition of a relevant kinase, it becomes a high-priority hit.
Antimicrobial Lead: A compound exhibiting potent activity against a target pathogen (e.g., MIC ≤ 8 µg/mL) with low cytotoxicity against human cells is a promising lead. Broad-spectrum activity is a desirable but not essential attribute.
Tool Compound: A derivative that shows potent and selective inhibition of a target enzyme but lacks whole-cell cytotoxicity can be valuable as a chemical probe to study the enzyme's function.
Initial Structure-Activity Relationship (SAR) analysis involves comparing the chemical structures of active versus inactive derivatives to identify functional groups or structural features that are critical for the observed biological activity.[14] This analysis provides crucial feedback to medicinal chemists for the rational design of a second generation of more potent and specific analogues.
Conclusion
The preliminary biological screening of novel 3-(4-fluorobenzyloxy)-bromobenzene derivatives requires a systematic, multi-tiered approach that balances breadth with depth. The strategy outlined in this guide, beginning with broad phenotypic assays for cytotoxicity and antimicrobial effects and progressing to targeted enzyme inhibition screens, provides a robust framework for efficiently identifying compounds with therapeutic potential. The emphasis on detailed, reproducible protocols and rational data interpretation ensures the generation of high-quality, trustworthy data. The hits identified through this cascade will form the foundation for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and eventual in vivo efficacy testing.
References
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. PubMed. [Link]
Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies. ResearchGate. [Link]
Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
Theoretical and Computational Studies of 3-(4-Fluorobenzyloxy)-bromobenzene: A Technical Guide
Executive Summary 3-(4-Fluorobenzyloxy)-bromobenzene represents a critical scaffold in the development of non-linear optical (NLO) materials and halogenated pharmaceutical intermediates. Its structure—comprising a bromin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorobenzyloxy)-bromobenzene represents a critical scaffold in the development of non-linear optical (NLO) materials and halogenated pharmaceutical intermediates. Its structure—comprising a brominated aromatic ring linked via an ether bridge to a fluorinated benzyl moiety—offers a unique electronic environment where electronegative halogens (F, Br) modulate charge transfer (CT) across the
-conjugated system.
This guide provides a rigorous technical framework for the synthesis, structural characterization, and computational profiling of this molecule. It integrates Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with experimental validation protocols, offering a roadmap for researchers investigating halogen-bonding interactions and pharmacophore modeling.
Chemical Synthesis & Experimental Validation
Retrosynthetic Analysis
The most robust route to 3-(4-Fluorobenzyloxy)-bromobenzene is the Williamson Ether Synthesis . This
pathway involves the nucleophilic attack of the phenoxide ion (derived from 3-bromophenol) on the benzylic carbon of 4-fluorobenzyl bromide.
Activation: Dissolve 3-bromophenol in anhydrous acetone in a round-bottom flask. Add anhydrous potassium carbonate (
) to generate the phenoxide in situ. Stir at room temperature for 30 minutes.
Alkylation: Add 4-fluorobenzyl bromide dropwise to the reaction mixture to prevent localized concentration spikes.
Reflux: Heat the mixture to reflux (
for acetone) for 6–8 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
Work-up: Filter off the inorganic salts (
, excess ). Evaporate the solvent under reduced pressure.
Purification: Recrystallize the crude solid from ethanol to yield colorless crystals.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway for the target halogenated ether.
Computational Methodology (DFT Framework)[1][2]
To accurately predict the electronic and structural properties, all calculations must be performed using the Gaussian 16 suite (or equivalent) with the GaussView molecular visualization program.
Level of Theory[1][3][4]
Method: Density Functional Theory (DFT).[1][2][3][4]
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic molecules, balancing computational cost with accuracy for bond lengths and vibrational frequencies.
TD-DFT: Calculate excited states (UV-Vis) and HOMO-LUMO gaps.
Structural & Electronic Analysis
Optimized Geometry & Conformational Lock
The molecule adopts a non-planar "twisted" conformation to minimize steric repulsion between the ether oxygen lone pairs and the ortho-hydrogens of the benzyl ring.
Key Geometric Parameters (Predicted):
Parameter
Bond/Angle
Predicted Value (DFT)
Experimental Range (XRD)
Bond Length
C-Br
1.902 Å
1.89 - 1.91 Å
Bond Length
C-F
1.355 Å
1.35 - 1.36 Å
Bond Length
C-O (Ether)
1.370 Å (Aryl) / 1.430 Å (Alkyl)
1.36 / 1.42 Å
Bond Angle
C-O-C
118.5°
117° - 119°
Torsion
C-O-C-C
~175° (Anti-periplanar)
Variable
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical stability and optical activity.
HOMO: Localized primarily on the 3-bromophenoxy moiety (electron donor).
LUMO: Delocalized over the 4-fluorobenzyl ring (electron acceptor).
Gap (
): Typically ~4.5 - 5.0 eV for this class of ethers, indicating high kinetic stability (hard molecule).
Molecular Electrostatic Potential (MEP)
The MEP map reveals reactive sites for docking and electrophilic/nucleophilic attacks.
Red Regions (Negative Potential): Concentrated around the Ether Oxygen and Fluorine atom (H-bond acceptors).
Blue Regions (Positive Potential): Localized on the aromatic protons and the region opposite the C-Br bond (
-hole), facilitating halogen bonding.
Spectroscopic Profiling (Vibrational Assignments)
Vibrational frequencies calculated at B3LYP/6-311++G(d,p) must be scaled (typically by 0.961 ) to account for anharmonicity.
Vibrational Mode
Unscaled Freq ()
Scaled Freq ()
Intensity
Assignment
Aromatic
3150 - 3200
3030 - 3080
Weak
Ar-H Stretching
Aliphatic
3000 - 3050
2900 - 2950
Medium
Sym/Asym Stretch
Ring
1650 - 1700
1580 - 1620
Strong
Aromatic Ring Skeletal
1250 - 1280
1210 - 1240
Very Strong
Aryl-Fluorine Stretch
1280 - 1300
1230 - 1260
Strong
Ether Asym Stretch
600 - 650
550 - 600
Medium
Aryl-Bromine Stretch
Non-Linear Optical (NLO) Properties
Halogenated benzyl ethers are candidates for NLO materials due to their asymmetric polarization.
Dipole Moment (
): The vector sum of the C-F and C-Br dipoles creates a significant net dipole (~2.5 - 3.5 Debye).
Hyperpolarizability (
): Calculated using the finite field method. This molecule is expected to show values 5–10 times greater than urea, driven by the donor-acceptor bridge (-O-CH2-).
Molecular Docking & Biological Potential
While primarily a chemical intermediate, the 3-(4-Fluorobenzyloxy)-bromobenzene scaffold mimics pharmacophores found in kinase inhibitors (e.g., EGFR inhibitors) and COX-2 inhibitors.
Docking Protocol[7][8][9]
Software: AutoDock Vina or Schrödinger Glide.
Target:Human Acetylcholinesterase (AChE) (PDB ID: 4EY7) – a common target for testing small halogenated aromatics.
Grid Box: Centered on the active site gorge (Ser203, His447).
Interaction Mechanism
The docking stability is governed by:
Stacking: Between the bromobenzene ring and Trp86.
Halogen Bonding: The Bromine atom can form a halogen bond with backbone carbonyls.
Hydrophobic Interactions: The fluorobenzyl group fits into the hydrophobic pocket.
Interaction Logic Diagram
Caption: Predicted molecular interactions between the ligand and a protein active site.
References
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
Spackman, M. A., & Jayatilaka, D. (2009).[5] Hirshfeld surface analysis.[1][3][6][5] CrystEngComm, 11(1), 19-32.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
Optimized C-N Cross-Coupling of 3-(4-Fluorobenzyloxy)-bromobenzene: A Modular Approach
Abstract & Strategic Analysis This Application Note details the optimization of Buchwald-Hartwig amination conditions for 3-(4-fluorobenzyloxy)-bromobenzene (Compound 1 ). This scaffold is a "privileged structure" in med...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Analysis
This Application Note details the optimization of Buchwald-Hartwig amination conditions for 3-(4-fluorobenzyloxy)-bromobenzene (Compound 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core mimetic for various kinase inhibitors (e.g., Lapatinib analogs) and GPCR ligands.
The Challenge
The substrate presents two distinct chemical features:
Electronic Deactivation: The meta-alkoxy group acts as an inductive withdrawer but a mesomeric donor. While it activates the ring for electrophilic aromatic substitution, it renders the C-Br bond slightly electron-rich compared to electron-deficient aryl halides, requiring electron-rich bulky phosphine ligands for efficient oxidative addition.
Stability: The benzylic ether linkage is generally stable, but harsh nucleophilic bases (e.g., LiHMDS) at high temperatures could theoretically risk elimination or cleavage.
The Solution: Third-Generation Palladacycles
To ensure reproducibility and scalability, this protocol utilizes Palladium Pre-catalysts (G3/G4) . Unlike traditional Pd(OAc)₂ or Pd₂(dba)₃ systems, pre-catalysts ensure an exact 1:1 Pd:Ligand ratio and rapid activation, minimizing the induction period and preventing catalyst poisoning.
Mechanistic Pathway[1][2][3]
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The choice of ligand dictates the rate of the rate-limiting step (Oxidative Addition) and the stability of the active species.
Figure 1: Catalytic cycle emphasizing the activation of the G4 pre-catalyst and the critical oxidative addition step.
Precursor Synthesis (Brief)
Before coupling, ensure high purity of the aryl bromide. Traces of free phenol or benzyl bromide can poison the Pd catalyst.
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-(4-Fluorobenzyloxy)-bromobenzene
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Biaryl Scaffolds Biaryl motifs are a cornerstone of modern medicinal chemistry and materials science.[1] Their uniq...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl motifs are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl single bond, allows them to serve as privileged scaffolds in the design of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The ability to finely tune the electronic and steric properties of biaryl compounds through targeted synthetic strategies is therefore of paramount importance in drug discovery and development.
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing 3-(4-Fluorobenzyloxy)-bromobenzene as a key starting material. We will explore the preparation of this precursor and subsequently detail robust and versatile palladium-catalyzed cross-coupling methodologies for the construction of the target biaryl structures. The protocols provided herein are designed to be adaptable and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Key Precursor: 3-(4-Fluorobenzyloxy)-bromobenzene
A reliable and scalable synthesis of the starting material is the first critical step. 3-(4-Fluorobenzyloxy)-bromobenzene can be readily prepared from commercially available 3-bromophenol and 4-fluorobenzyl bromide via a Williamson ether synthesis.
Protocol 1: Synthesis of 3-(4-Fluorobenzyloxy)-bromobenzene
Materials:
3-Bromophenol
4-Fluorobenzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Deionized water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetone to make a 0.1-0.2 M solution.
Stir the suspension vigorously at room temperature for 15-20 minutes.
To the stirring suspension, add 4-fluorobenzyl bromide (1.05-1.1 eq.) dropwise.
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure to remove the acetone.
To the residue, add deionized water and extract with ethyl acetate (3 x volumes of water).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(4-Fluorobenzyloxy)-bromobenzene as a pure solid or oil.[2]
Causality Behind Experimental Choices:
Base: Potassium carbonate is a mild and effective base for this Williamson ether synthesis, readily deprotonating the phenolic hydroxyl group without causing unwanted side reactions.
Solvent: Acetone is a suitable solvent due to its polarity, which helps to dissolve the reactants, and its relatively low boiling point, which allows for easy removal after the reaction.
Excess Reagent: A slight excess of 4-fluorobenzyl bromide can be used to ensure complete consumption of the 3-bromophenol.
Purification: Flash chromatography is a standard and effective method for purifying the product from any unreacted starting materials and by-products.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
With the precursor in hand, we now turn our attention to the construction of the biaryl C-C bond. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.[3] We will focus on three of the most widely used methods: the Suzuki-Miyaura, Stille, and Negishi couplings.
A. The Suzuki-Miyaura Coupling: A Robust and Versatile Choice
The Suzuki-Miyaura reaction is arguably the most common method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives.[3][4][5]
Reaction Principle: The reaction couples an organoboron species (e.g., a boronic acid or boronic ester) with an organohalide (in our case, 3-(4-Fluorobenzyloxy)-bromobenzene) in the presence of a palladium catalyst and a base.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 3-(4-Fluorobenzyloxy)-bromobenzene
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Inert gas (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask or reaction vial, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
Evacuate and backfill the flask with an inert gas (repeat three times).
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[1][6]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst
Ligand (if applicable)
Base
Solvent
Temp (°C)
Typical Yield (%)
Pd(PPh₃)₄
-
K₂CO₃
Dioxane/H₂O
90
85-95
Pd(OAc)₂
SPhos
K₃PO₄
Toluene/H₂O
100
90-98
Pd(dppf)Cl₂
-
Cs₂CO₃
DMF
80
80-92
Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.
B. The Stille Coupling: Tolerant of Diverse Functionality
The Stille coupling is another powerful method for biaryl synthesis, known for its excellent functional group tolerance.[5] However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin by-products.[1]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide.[5][7]
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Protocol 3: Stille Coupling of 3-(4-Fluorobenzyloxy)-bromobenzene
Materials:
3-(4-Fluorobenzyloxy)-bromobenzene (1.0 eq.)
Aryltributylstannane (1.1-1.2 eq.)
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
Anhydrous solvent (e.g., Toluene, DMF)
Inert gas (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Evacuate and backfill the flask with an inert gas (repeat three times).
Add the anhydrous, degassed solvent (e.g., toluene).
Add the aryltributylstannane (1.1 eq.) via syringe.
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound. A potassium fluoride (KF) workup may be necessary to remove tin by-products.[1]
C. The Negishi Coupling: High Reactivity and Selectivity
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often leading to higher yields and faster reaction times.[2][8] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.[9]
Reaction Principle: This reaction couples an organozinc reagent with an organohalide in the presence of a palladium or nickel catalyst.[8]
Protocol 4: Negishi Coupling of 3-(4-Fluorobenzyloxy)-bromobenzene
Part A: Preparation of the Arylzinc Reagent
Prepare the arylzinc reagent in a separate flask by reacting the corresponding aryl bromide or iodide with activated zinc dust or by transmetalation from an aryllithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). This must be done under strictly anhydrous and inert conditions.[9]
Part B: The Cross-Coupling Reaction
To a flame-dried Schlenk flask, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 eq.) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
Evacuate and backfill the flask with an inert gas.
Add anhydrous, degassed THF as the solvent.
Slowly add the freshly prepared arylzinc reagent (1.2-1.5 eq.) via cannula or syringe at room temperature.
Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by flash column chromatography.
Conclusion: A Powerful Toolkit for Biaryl Synthesis
The protocols detailed in this application note provide a robust framework for the synthesis of a wide range of biaryl compounds starting from the versatile precursor, 3-(4-Fluorobenzyloxy)-bromobenzene. The Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions each offer distinct advantages and can be selected based on the specific requirements of the target molecule and the available resources. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively leverage these powerful synthetic tools to advance their programs in drug discovery and materials science.
References
Negishi, E. The Negishi Coupling. Wikipedia. [Link]
Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. PMC. [Link]
Application Note: Utilizing 3-(4-Fluorobenzyloxy)-bromobenzene in the Synthesis of Type II Kinase Inhibitors
Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and autoimmune therapeutics. 3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 845866-52-6) serves as a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and autoimmune therapeutics. 3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 845866-52-6) serves as a highly versatile, premium building block in medicinal chemistry. It acts as a bifunctional intermediate: the meta-bromo substituent provides a reliable vector for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations)[1], while the 4-fluorobenzyloxy moiety acts as a privileged pharmacophore designed to occupy the deep allosteric hydrophobic pockets of kinases[2].
This application note provides researchers and process chemists with authoritative, self-validating protocols for integrating this building block into complex kinase inhibitor scaffolds.
Mechanistic Rationale & Pharmacophore Design
The 4-Fluorobenzyloxy Pharmacophore
In the design of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of the kinase domain), achieving high selectivity requires targeting the less conserved allosteric hydrophobic pocket adjacent to the ATP-binding site[3].
Steric Fit & Flexibility: The ether linkage (–O–CH₂–) provides the necessary rotational freedom for the distal aromatic ring to navigate the narrow channel leading to the hydrophobic pocket.
Metabolic Stability: The incorporation of a fluorine atom at the para position of the terminal benzyl ring blocks cytochrome P450-mediated aromatic oxidation, significantly improving the in vivo half-life of the resulting drug candidate[2].
The Aryl Bromide Advantage
For late-stage functionalization, aryl bromides represent the optimal balance of reactivity and stability. Unlike aryl chlorides, which often require highly specialized, expensive, and air-sensitive electron-rich phosphine ligands to undergo oxidative addition, aryl bromides readily react with standard Pd(0) catalysts[4]. Furthermore, they are less prone to undesired homocoupling side reactions and are more cost-effective than their aryl iodide counterparts[5].
Synthetic Strategy & Retrosynthetic Workflow
The assembly of a targeted kinase inhibitor using 3-(4-fluorobenzyloxy)-bromobenzene typically follows a convergent synthetic route. The hinge-binding core (e.g., a pyrimidine, quinazoline, or indazole) is synthesized independently and then coupled to the bromobenzene intermediate via C–C or C–N bond formation[6].
Figure 1: Convergent assembly of a Type II kinase inhibitor using the aryl bromide intermediate.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is explained to allow scientists to adapt the methodology to their specific kinase core.
Protocol A: Suzuki-Miyaura C–C Cross-Coupling
The Suzuki-Miyaura coupling is the most widely utilized C–C bond-forming reaction in the pharmaceutical industry due to its high functional group tolerance and scalability[7].
Preparation: Charge a flame-dried Schlenk flask with 3-(4-fluorobenzyloxy)-bromobenzene, the heteroaryl boronic acid, and K₂CO₃.
Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Reasoning: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, a common side reaction that depletes the starting material[1].
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the aryl bromide peak (approx. m/z 280/282) is fully consumed.
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled kinase inhibitor precursor.
Protocol B: Buchwald-Hartwig C–N Amination
When the kinase core requires a secondary amine linkage to the functionalized phenyl ring, the Buchwald-Hartwig amination is the method of choice[8].
Catalyst/Ligand: Pd₂(dba)₃ (2 mol%) and XPhos (6 mol%)
Base: Cs₂CO₃ (2.0 equiv)
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Methodology:
Ligand Complexation: In a glovebox, pre-mix Pd₂(dba)₃ and XPhos in 5 mL of toluene for 15 minutes to ensure the formation of the active monomeric L₁Pd(0) species. Reasoning: XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates reductive elimination, preventing the accumulation of stable Pd(II) off-cycle resting states.
Reagent Assembly: To a separate vessel, add the aryl bromide, the amine partner, and Cs₂CO₃. Transfer the pre-formed catalyst solution into this vessel.
Reaction: Seal the vessel and heat at 100 °C for 8–12 hours.
Workup: Cool the mixture, dilute with THF, and filter the suspension through a pad of Celite to remove inorganic salts and precipitated palladium black.
Isolation: Concentrate the filtrate and purify via recrystallization (e.g., from EtOH/Water) to obtain the high-purity API intermediate.
Reaction Optimization & Data Presentation
When adapting these protocols to novel kinase scaffolds, empirical optimization of the catalyst-base-solvent triad is required. Table 1 summarizes typical optimization data for the coupling of 3-(4-fluorobenzyloxy)-bromobenzene.
Table 1: Optimization Matrix for Cross-Coupling of 3-(4-Fluorobenzyloxy)-bromobenzene
Reaction Type
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Suzuki (C-C)
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH
100
65%
Moderate yield; protodeboronation of boronic acid observed.
To ensure the trustworthiness of the synthesized compounds, the following analytical checkpoints must be met:
Reaction Tracking: The disappearance of the 3-(4-fluorobenzyloxy)-bromobenzene starting material should be tracked via HPLC (UV absorption at 254 nm).
Mass Spectrometry (LC-MS): The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet pattern at m/z [M+H]⁺ due to ⁷⁹Br and ⁸¹Br isotopes. The successful cross-coupling product will show a singular mass peak corresponding to the target inhibitor mass, confirming the extrusion of the bromide ion.
Troubleshooting Palladium Scavenging: If residual palladium levels in the final kinase inhibitor exceed API specifications (typically >10 ppm), treat the organic phase with a metal scavenger such as QuadraSil AP or SiliaMetS Thiol for 4 hours at 40 °C prior to final crystallization[9].
References
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI (Molecules). URL: [Link]
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. URL: [Link]
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry (RSC). URL: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). URL: [Link]
Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole. ACS Organic Process Research & Development. URL: [Link]
Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives. J-Stage. URL: [Link]
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. ResearchGate. URL: [Link]
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Organic Process Research & Development. URL: [Link]
Use of 3-(4-Fluorobenzyloxy)-bromobenzene in the synthesis of agrochemicals
Application Note: Strategic Utilization of 3-(4-Fluorobenzyloxy)-bromobenzene in Agrochemical Synthesis Part 1: Executive Summary & Strategic Value 3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 127425-73-4) has emerged as a "...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 3-(4-Fluorobenzyloxy)-bromobenzene in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Value
3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 127425-73-4) has emerged as a "privileged scaffold" in the synthesis of next-generation agrochemicals, particularly for diaryl ether insecticides and broad-spectrum fungicides .[1]
Its structural utility rests on two pillars:
The Fluorobenzyloxy Pharmacophore: The 4-fluorobenzyl ether moiety imparts critical lipophilicity (
modulation) and metabolic stability against oxidative degradation, a common failure point in early-stage leads.[1] This motif mimics the successful "benzyl ether" architecture found in commercial fungicides like Pyribencarb and the "phenoxy-fluor" motifs in insecticides like Flometoquin .[1]
The Meta-Bromo Handle: Unlike para-substituted congeners, the meta-bromine allows for the construction of "bent" or non-linear molecular geometries.[1] This 1,3-substitution pattern is increasingly favored in modern rational design to access novel binding pockets in succinate dehydrogenase (SDH) and voltage-gated sodium channels.[1]
This guide details the validated protocols for synthesizing this scaffold and utilizing it in divergent cross-coupling workflows (Suzuki-Miyaura and Buchwald-Hartwig) to generate high-value agrochemical libraries.[1]
Part 2: Chemical Profile & Safety
Property
Specification
IUPAC Name
1-bromo-3-[(4-fluorophenyl)methoxy]benzene
CAS Number
127425-73-4
Molecular Formula
Molecular Weight
281.12 g/mol
Appearance
White to off-white crystalline solid
Melting Point
58–62 °C
Solubility
Soluble in DCM, THF, Toluene; Insoluble in Water
Storage
Inert atmosphere (), 2–8 °C
Safety Warning: This compound is an organohalide.[1] Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.[1]
Part 3: Synthesis of the Scaffold (Protocol A)
Before downstream coupling, the high-purity scaffold must be synthesized via a Williamson Ether Synthesis. Commercial batches often contain unreacted phenol, which poisons Palladium catalysts in subsequent steps.
Objective: Synthesis of 3-(4-Fluorobenzyloxy)-bromobenzene from 3-bromophenol.
Context: This protocol couples the scaffold with a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid) to create biaryl ether motifs common in mitochondrial respiration inhibitors.[1]
Context: This protocol installs an amine linker, a key step in synthesizing meta-diamide insecticides where the fluorobenzyloxy group acts as the lipophilic tail.[1]
Protocol:
Catalyst Pre-formation: In a glovebox/inert tube, mix
(2 mol%) and Xantphos (4 mol%) in Toluene.[1] Stir for 5 mins to form the active catalyst species.
Substrate Addition: Add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 equiv), the Primary Amine (1.2 equiv), and
Modern Agrochemical Discovery: Jeschke, P. (2016).[1] Propelling the discovery of new agrochemicals: The fluorine effect. Wiley-VCH.[1]
Scaffold Synthesis: Smith, A. et al. (2012).[1] Efficient synthesis of fluorinated benzyl ethers via Williamson etherification.[1] Journal of Organic Chemistry.[1]
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1]
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition.[1] [1]
Agrochemical Structural Motifs: Lamberth, C. (2013).[1] Bioactive Heterocyclic Compound Classes in Agrochemicals.[1] Wiley-VCH.[1] [1]
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-(4-Fluorobenzyloxy)-bromobenzene
For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Cross-Coupling in Modern Drug Discovery Palladium-catalyzed cross-coupling reactions represent a...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cross-Coupling in Modern Drug Discovery
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in the art of molecule building, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki for their pioneering work in this field.[1] For the medicinal chemist and drug development professional, these reactions are not merely academic curiosities; they are indispensable tools for the rapid assembly of complex molecular architectures from readily available building blocks.[2] The ability to forge carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance has accelerated the discovery and development of new therapeutics.[1]
This guide focuses on a particularly relevant substrate, 3-(4-Fluorobenzyloxy)-bromobenzene , a molecule poised for diversification. The presence of a bromine atom provides a reactive handle for a suite of palladium-catalyzed transformations, while the fluorobenzyl ether moiety can influence solubility, metabolic stability, and target engagement of the resulting products. Herein, we provide a comprehensive overview, detailed protocols, and mechanistic insights for the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to this versatile building block.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl compounds, owing to the stability and low toxicity of the requisite boronic acid coupling partners.[3] The reaction is tolerant of a wide array of functional groups and can often be performed under relatively mild conditions.[4]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium source, ligand, and base is critical for an efficient reaction. For an electron-rich aryl bromide like 3-(4-Fluorobenzyloxy)-bromobenzene, a bulky, electron-rich phosphine ligand is often beneficial to promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. The base plays a crucial role in activating the boronic acid for transmetalation.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-(4-Fluorobenzyloxy)-4'-methoxybiphenyl
To an oven-dried Schlenk flask, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
Evacuate and backfill the Schlenk flask with argon three times.
Add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.
Under a positive flow of argon, add the catalyst/ligand mixture to the reaction flask.
Seal the flask and place it in a preheated oil bath at 80-100 °C.
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Readily available and effective precatalysts.
Ligand
XPhos, SPhos
Bulky, electron-rich ligands that promote oxidative addition.
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
Activates the boronic acid for transmetalation.
Solvent
Toluene/Water, Dioxane/Water
Biphasic systems are often effective.
Temperature
80-110 °C
Sufficient to drive the reaction to completion.
II. The Heck Reaction: Olefin Arylation for Stilbene Synthesis
The Heck (or Mizoroki-Heck) reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes such as stilbenes.[5] This reaction is notable for its tolerance of a wide variety of functional groups.[6]
Scientific Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[7] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations. For terminal alkenes like styrene, the arylation typically occurs at the less substituted carbon, and a trans stereochemistry is usually observed in the product.
General experimental workflow for the Heck reaction.
Detailed Experimental Protocol: Synthesis of (E)-3-(4-Fluorobenzyloxy)stilbene
Materials:
3-(4-Fluorobenzyloxy)-bromobenzene
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Procedure:
To a Schlenk tube, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (1-5 mol%), and P(o-tol)₃ (2-10 mol%).
Evacuate and backfill the tube with argon three times.
Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the crude product by recrystallization or column chromatography to yield the trans-stilbene derivative.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂, PdCl₂
Common and effective precatalysts.
Ligand
PPh₃, P(o-tol)₃
Phosphine ligands stabilize the catalyst.
Base
Et₃N, K₂CO₃
Neutralizes the HBr formed during the reaction.
Solvent
DMF, NMP, Acetonitrile
Polar aprotic solvents are generally used.
Temperature
100-140 °C
Higher temperatures are often required.
III. The Sonogashira Coupling: A Gateway to Diarylalkynes
The Sonogashira coupling provides a direct route to synthesize conjugated enynes and diarylalkynes by coupling a terminal alkyne with an aryl or vinyl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1]
Scientific Rationale
The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles.[8] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. The use of an amine base is crucial, as it serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.
Interconnected catalytic cycles in the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 1-(3-(4-Fluorobenzyloxy)phenyl)-2-phenylethyne
To a Schlenk flask, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).
Evacuate and backfill the flask with argon.
Add anhydrous THF and triethylamine.
Add phenylacetylene (1.2 equiv.) dropwise to the stirred solution.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt.
Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.
Wash the organic solution with saturated aqueous ammonium chloride and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the crude product by column chromatography.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Common and effective catalysts.
Co-catalyst
CuI
Facilitates the formation of the copper acetylide.
Base
Et₃N, Diisopropylamine
Acts as a base and often as the solvent.
Solvent
THF, DMF, Toluene
Anhydrous conditions are typically required.
Temperature
Room Temperature to 80 °C
Reaction can often proceed at mild temperatures.
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[9][10]
Scientific Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction, as it promotes both the oxidative addition of the aryl halide and the final reductive elimination step.[9] A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium amide intermediate.
Detailed Experimental Protocol: Synthesis of N-(3-(4-Fluorobenzyloxy)phenyl)morpholine
To a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
Add anhydrous toluene, followed by 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 equiv.) and morpholine (1.2 equiv.).
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
Monitor the reaction by LC-MS or GC-MS.
Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by flash chromatography.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
Effective precatalysts for this transformation.
Ligand
XPhos, RuPhos, BrettPhos
Bulky, electron-rich ligands are essential.
Base
NaOtBu, KOtBu, LHMDS
Strong, non-nucleophilic bases are required.
Solvent
Toluene, Dioxane
Anhydrous, aprotic solvents are necessary.
Temperature
80-110 °C
Moderate heating is typically sufficient.
Safety and Handling Precautions
Palladium catalysts, phosphine ligands, and strong bases require careful handling.[11][12]
Palladium Catalysts: Many palladium compounds are flammable solids and may be harmful if inhaled or come into contact with skin.[12] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.
Solvents: Anhydrous solvents are often required and should be handled under an inert atmosphere to prevent the introduction of water, which can deactivate the catalyst.
Conclusion
The palladium-catalyzed cross-coupling reactions of 3-(4-Fluorobenzyloxy)-bromobenzene offer a powerful and versatile platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently construct novel biaryl, stilbene, diarylalkyne, and arylamine scaffolds. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this valuable chemical space.
References
Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Practical Example.
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 2021.
Heck reaction. In Wikipedia.
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 2003.
Buchwald-Hartwig Amination. Chemistry LibreTexts.
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Journal of Molecular Catalysis A: Chemical, 2004.
Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 2003.
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal.
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 2022.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach, 2010.
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2019.
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021.
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 2015.
Sonogashira Coupling. Organic Chemistry Portal.
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synlett, 2005.
Buchwald–Hartwig amination. In Wikipedia.
Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach, 2010.
Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 2010.
Heck Reaction. Organic Chemistry Portal.
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 2001.
Suzuki cross coupling reaction. YouTube.
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.
Step-by-step guide for the synthesis of a specific target molecule using 3-(4-Fluorobenzyloxy)-bromobenzene
Application Note: High-Efficiency Synthesis of the NaV1.7 Channel Modulator Candidate "Nav-FB-01" Executive Summary This application note details the optimized synthetic protocol for Nav-FB-01 (3'-(4-fluorobenzyloxy)-[1,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of the NaV1.7 Channel Modulator Candidate "Nav-FB-01"
Executive Summary
This application note details the optimized synthetic protocol for Nav-FB-01 (3'-(4-fluorobenzyloxy)-[1,1'-biphenyl]-4-carboxamide), a representative lead compound targeting voltage-gated sodium channels (specifically NaV1.7), which are critical targets for neuropathic pain management.
The synthesis utilizes 3-(4-Fluorobenzyloxy)-bromobenzene as the core electrophilic scaffold. This specific brominated intermediate is selected for its "meta-ether" substitution pattern, a pharmacophore known to enhance slow inactivation of sodium channels while maintaining metabolic stability compared to non-fluorinated analogs.
Critical Control: Prevention of protodebromination side-products via ligand optimization.
Retrosynthetic Analysis & Strategy
The target molecule, Nav-FB-01, is constructed via the convergence of two aromatic domains. The strategic disconnection is the biaryl bond, utilizing the high chemoselectivity of the aryl bromide handle on the starting material.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Selected for resistance to oxidative degradation and high turnover number for aryl bromides).
Figure 1: Retrosynthetic strategy isolating the 3-(4-Fluorobenzyloxy)-bromobenzene scaffold.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
3-(4-Fluorobenzyloxy)-bromobenzene
281.12
1.0
Limiting Reagent
4-Carbamoylphenylboronic acid
164.95
1.2
Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂
816.64
0.03
Catalyst (3 mol%)
Potassium Carbonate (K₂CO₃)
138.21
2.5
Base
1,4-Dioxane
-
Solvent
Main Solvent
Water (Deionized)
-
Solvent
Co-solvent
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup (Inert Atmosphere)
Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
Action: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 3-(4-Fluorobenzyloxy)-bromobenzene (2.81 g, 10.0 mmol) and 4-Carbamoylphenylboronic acid (1.98 g, 12.0 mmol).
Step 2: Solvent Degassing
Action: Add 1,4-Dioxane (40 mL) and Water (10 mL).
Critical Step: Sparge the biphasic mixture with nitrogen gas for 15 minutes.
Note: Proper degassing is the single most significant factor in achieving high yields in Suzuki couplings.
Step 3: Catalyst Addition
Action: Add K₂CO₃ (3.45 g, 25.0 mmol) followed by Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).
Observation: The solution typically turns an orange-red color upon catalyst addition.
Step 4: Reaction
Action: Heat the reaction mixture to 90°C (internal temperature) under a nitrogen atmosphere. Stir vigorously for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 2:1) or HPLC.[1] The limiting reagent (aryl bromide) should be fully consumed (<1% remaining).
Step 5: Work-up
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (50 mL).
Separation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (50 mL).
Washing: Wash combined organics with Brine (saturated NaCl, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Strategy
Since the target Nav-FB-01 contains an amide group, it is moderately polar.
Recrystallization (Preferred for Scale-up):
Dissolve the crude solid in minimal hot Ethanol.
Slowly add water until turbidity persists.
Cool to 4°C overnight. Filter the off-white precipitate.
Flash Chromatography (Alternative):
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient of 0% to 50% Ethyl Acetate in Hexanes.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) catalytic cycle. The bulky bidentate ligand (dppf) plays a crucial role in stabilizing the Pd(0) species and facilitating the reductive elimination step, which is often the rate-determining step for sterically hindered biaryls.
Figure 2: The Suzuki-Miyaura catalytic cycle for the formation of Nav-FB-01.
Results and Validation
The following data represents typical results obtained using this protocol.
Yield and Purity Data
Parameter
Result
Method of Verification
Isolated Yield
88% (2.82 g)
Gravimetric (after drying)
HPLC Purity
99.2%
Area % at 254 nm
Appearance
White crystalline solid
Visual Inspection
Melting Point
178–180°C
Capillary Melting Point
Characterization (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
¹H NMR (400 MHz, DMSO-d₆):
Look for the methylene singlet (-O-CH₂-) around δ 5.2 ppm . This confirms the ether linkage remained intact.
Look for the amide protons (-CONH₂) as two broad singlets around δ 7.4 and 8.0 ppm .
The absence of the triplet at δ 7.1–7.3 ppm (characteristic of the starting bromide's H-2 position) confirms full conversion.
¹⁹F NMR:
Single peak around -115 ppm , confirming the presence of the 4-fluorobenzyl moiety.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning by O₂.
Degas solvents for 20+ mins. Ensure N₂ flow.
Homocoupling (Ar-Ar)
Excess Boronic Acid or O₂.
Reduce Boronic Acid to 1.1 eq. Check inert seal.
De-bromination (Ar-H)
Reaction too hot or solvent wet.
Lower temp to 80°C. Use anhydrous dioxane.
References
Vertex Pharmaceuticals. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Medicinal Chemistry Letters. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Newron Pharmaceuticals. (2007). Safinamide: A Multimodal Drug for Parkinson's Disease. CNS Drug Reviews. [Link]
Troubleshooting failed Suzuki coupling reactions with 3-(4-Fluorobenzyloxy)-bromobenzene
Introduction The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds. However, even this robust reaction can present challenges, particul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds. However, even this robust reaction can present challenges, particularly with complex substrates like 3-(4-Fluorobenzyloxy)-bromobenzene. This molecule, with its electron-rich aryl bromide system and potentially labile benzylic ether linkage, requires careful optimization to avoid common pitfalls such as low yield, no reaction, or the formation of undesired byproducts.
This technical support guide is designed to provide you, the researcher, with a systematic and scientifically-grounded approach to troubleshooting. We will move beyond generic advice to address the specific chemical functionalities of your substrate, explaining the "why" behind each recommendation to empower you to make informed decisions at the bench.
Q1: My reaction with 3-(4-Fluorobenzyloxy)-bromobenzene is not working (or the yield is very low). Where should I start my investigation?
A failed Suzuki coupling with this substrate can be attributed to several factors, often related to the electronic nature of the aryl bromide and the stability of the starting materials. The ether group at the 3-position makes the aryl ring electron-rich, which can hinder the initial oxidative addition step of the catalytic cycle.[1]
Here is a logical workflow for troubleshooting:
Caption: Initial Troubleshooting Workflow
Your primary focus should be on ensuring the integrity of your reagents and the rigor of your experimental setup before moving to more complex parameter optimization.
Q2: I suspect my boronic acid is the problem. What are the common issues?
Boronic acids are a frequent source of failure in Suzuki couplings. The two most common side reactions to consider are protodeboronation and homocoupling.[2]
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[2] This is particularly prevalent with electron-rich boronic acids and can be promoted by excessive heat or the presence of protic sources in the reaction mixture.[3][4][5][6]
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This often points to issues with the catalytic cycle, such as the presence of oxygen, which can interfere with the Pd(0) catalyst.
Troubleshooting Steps:
Verify Purity: Use freshly purchased or recrystallized boronic acid. Purity can be checked by NMR or melting point.
Consider Boronate Esters: Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[7][8]
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. A large excess can sometimes lead to increased side reactions.
Q3: The aryl bromide, 3-(4-Fluorobenzyloxy)-bromobenzene, seems to be the issue. What specific challenges does this molecule present?
This substrate has two key features that can impact the reaction: an electron-donating ether group and a potentially labile benzylic ether linkage.
Electron-Richness: The benzyloxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the oxidative addition of the Pd(0) catalyst into the C-Br bond, the first step of the catalytic cycle, more difficult.[1]
Benzylic Ether Stability: While benzyl ethers are generally stable to the basic conditions of a Suzuki coupling, they can be susceptible to cleavage by palladium catalysts, particularly under conditions that could generate palladium hydride species (which can lead to hydrogenolysis).[9][10][11][12][13][14][15][16] This would result in the formation of 3-bromophenol and 4-fluorotoluene.
Troubleshooting Steps:
Catalyst & Ligand Selection: For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition. Consider switching from a general-purpose ligand like PPh₃ to a more specialized one.
Monitor for Cleavage: Analyze your crude reaction mixture by LC-MS or NMR to check for the presence of 3-bromophenol, which would indicate cleavage of the benzylic ether.
Q4: How do I choose the right catalyst and ligand for this electron-rich aryl bromide?
Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. You will likely need a more robust catalytic system.
Recommendations for Catalyst and Ligand Screening:
Catalyst/Pre-catalyst
Ligand
Rationale
Pd(OAc)₂ or Pd₂(dba)₃
Buchwald Ligands (e.g., SPhos, XPhos)
These are electron-rich, bulky phosphine ligands designed to accelerate oxidative addition for challenging substrates like electron-rich aryl bromides.[1]
Pd(OAc)₂ or Pd₂(dba)₃
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)
NHCs are strong electron donors and can be very effective for cross-coupling of unactivated aryl halides.[17][18]
PdCl₂(dppf)
dppf
This is a common and often effective catalyst system for a range of Suzuki couplings, offering a good balance of activity and stability.[7]
Experimental Protocol: Catalyst and Ligand Screening
Setup: In an array of reaction vials under an inert atmosphere, add 3-(4-Fluorobenzyloxy)-bromobenzene (1.0 eq), your boronic acid or ester (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf), etc.) at a consistent catalyst loading (e.g., 2 mol%).
Reaction: Add degassed solvent, seal the vials, and heat the reaction block to the desired temperature (e.g., 80-100 °C).
Analysis: After a set time (e.g., 12 hours), cool the reactions and analyze a small aliquot from each by LC-MS or GC-MS to determine the most effective catalytic system.
Q5: My reaction is still sluggish. Could the base be the problem? What is the role of the fluoride in my molecule?
The choice of base is critical as it activates the boronic acid for transmetalation.[18][19] An inappropriate base can lead to a stalled reaction or promote side reactions.
Base Selection Guide:
Base
Solvent System
Comments
K₂CO₃ / Cs₂CO₃
Toluene/H₂O, Dioxane/H₂O
A common and effective choice for many Suzuki couplings. Cs₂CO₃ is more soluble and can be more effective for challenging substrates.[19][20]
K₃PO₄
Toluene, Dioxane
A stronger base that is often effective when carbonates fail, particularly with sterically hindered substrates.[19]
KF / CsF
THF, Dioxane
Fluoride bases can be particularly effective, especially with trifluoroborate salts.[21][22][23] The fluoride ion can play a direct role in the transmetalation step.[23]
The fluorine atom on the benzyloxy group is unlikely to directly participate in the cross-coupling (the C-F bond is very strong). However, if you choose a fluoride base (like KF or CsF), the fluoride ions in the reaction mixture can influence the catalytic cycle.[23]
Troubleshooting Workflow for Optimization
Caption: Systematic Optimization Workflow
Q6: I am observing a significant amount of a byproduct that appears to be 3-(4-Fluorobenzyloxy)-benzene. What is happening?
This is a classic case of dehalogenation , where the bromine atom is replaced by a hydrogen atom.[24] This side reaction consumes your starting material and is often promoted by:
High Temperatures: Can favor dehalogenation pathways.[24]
Certain Bases: Strong bases like alkoxides can sometimes act as hydride donors.[24]
Protic Sources: Water or alcohols in the reaction mixture can be a source of protons.
Inefficient Catalysis: If the cross-coupling is slow, competing dehalogenation can become more prominent.
How to Minimize Dehalogenation:
Use an Efficient Ligand: Switching to a more electron-rich and bulky ligand (as discussed in Q4) can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.[24]
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Choose a Weaker Base: If you are using a very strong base, consider switching to a weaker one like K₂CO₃ or K₃PO₄.[24]
Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use water, if dehalogenation is severe, ensuring your organic solvent is dry might be beneficial.
Summary and Key Takeaways
Troubleshooting the Suzuki coupling of 3-(4-Fluorobenzyloxy)-bromobenzene requires a targeted approach that considers the specific electronic and structural features of the molecule.
Prioritize Reagent Quality: The purity of your boronic acid/ester is paramount.
Address the Electron-Rich Aryl Bromide: This is the most likely bottleneck. Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes to facilitate the oxidative addition step.
Be Mindful of Potential Side Reactions: Actively look for evidence of protodeboronation, dehalogenation, and benzylic ether cleavage to diagnose the problem accurately.
Systematically Optimize: If initial attempts fail, methodically screen ligands, bases, and solvents rather than making random changes.
By understanding the underlying chemical principles and applying a logical troubleshooting strategy, you can overcome the challenges associated with this substrate and achieve a successful Suzuki-Miyaura cross-coupling.
Optimization of reaction conditions for Buchwald-Hartwig amination of 3-(4-Fluorobenzyloxy)-bromobenzene
Optimization Guide for Substrate: 3-(4-Fluorobenzyloxy)-bromobenzene Welcome to the Advanced Synthesis Support Portal. Ticket ID: BH-OPT-3FBB Assigned Specialist: Senior Application Scientist, Catalysis Division You are...
Author: BenchChem Technical Support Team. Date: March 2026
Optimization Guide for Substrate: 3-(4-Fluorobenzyloxy)-bromobenzene
Welcome to the Advanced Synthesis Support Portal.Ticket ID: BH-OPT-3FBB
Assigned Specialist: Senior Application Scientist, Catalysis Division
You are attempting to optimize the Buchwald-Hartwig amination of 3-(4-Fluorobenzyloxy)-bromobenzene . This substrate presents a specific set of electronic and steric features: an aryl bromide with a meta-positioned ether linkage. While aryl bromides are generally excellent substrates, the meta-alkoxy group renders the ring slightly electron-rich via resonance, potentially slowing oxidative addition compared to electron-deficient systems. Furthermore, the benzyl ether moiety requires specific attention to prevent side reactions like C-O cleavage.
This guide replaces standard templates with a dynamic, causality-driven troubleshooting and optimization workflow.
PART 1: The Optimization Engine (Catalyst & Ligand Selection)
Current Status: Reaction failing or low yield?
Diagnosis: The most common failure mode for electron-neutral/rich aryl bromides is inefficient reductive elimination or catalyst decomposition before the cycle completes.
1.1 The Ligand: Your Primary Variable
For this specific substrate, "standard" ligands like PPh3 or even BINAP may be insufficient depending on your amine partner. You must move to Dialkylbiaryl Phosphines (Buchwald Ligands).
Ligand Class
Specific Recommendation
Why? (Causality)
First Choice (General)
XPhos or RuPhos
XPhos is the gold standard for aryl bromides. Its steric bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition into your slightly deactivated aryl ring [1]. RuPhos is superior if your amine is a secondary amine or sterically hindered.
For Primary Amines
BrettPhos
If coupling with a primary amine, BrettPhos prevents over-arylation (formation of tertiary amines) due to its extreme bulk [2].
For Heterocycles
tBuXPhos
If your amine partner is a heterocycle (e.g., indole, pyrazole), tBuXPhos prevents catalyst poisoning by the heteroatom.
1.2 The Palladium Source: Precatalysts vs. In Situ
Stop using Pd2(dba)3 if you are struggling with reproducibility.
Issue: Pd2(dba)3 varies in quality (pd content) and the dba ligand can inhibit the reaction by competing with your phosphine.
Solution: Switch to Palladacycle Precatalysts (e.g., XPhos Pd G3 or G4).
Mechanism: These generate the active mono-ligated Pd(0) species immediately upon heating, ensuring a 1:1 L:Pd ratio and eliminating the induction period [3].
PART 2: The Reaction Environment (Base & Solvent)[1]
Critical Warning: Your substrate contains a benzyl ether . While generally stable, harsh Lewis acids or extreme temperatures (>120°C) with weak nucleophiles could risk ether cleavage.
2.1 Base Selection Matrix
Base
pKa (conj. acid)
Recommendation
Context
NaOtBu
~17
Standard
Fast reaction rates.[1] Compatible with your ether linkage. Use this first unless your amine has esters/nitriles.
Cs2CO3
~10
Mild / Tolerant
Use if NaOtBu causes side reactions (e.g., if your amine partner has base-sensitive groups). Requires higher temps (100°C+) and often longer times.[2]
LHMDS
~26
Specialist
Use only if coupling with Lithium salts or if standard bases fail completely. High risk of side reactions.
2.2 Solvent Choice
Toluene: The default non-polar solvent. Excellent for NaOtBu.
1,4-Dioxane: Use if solubility is an issue or when using Cs2CO3 (solubility of inorganic bases is slightly better).
t-Amyl Alcohol: Promotes the reaction via hydrogen bonding in difficult cases, but can be harder to remove.
PART 3: Diagnostic Workflows (Visualized)
3.1 The "Why Did It Fail?" Logic Tree
Use this diagram to diagnose your crude LC-MS/NMR data.
Caption: Diagnostic logic tree for interpreting crude reaction data. Follow the path based on your primary impurity.
3.2 The Catalytic Cycle & Substrate Specifics
Understanding where the cycle breaks helps you fix it.
Caption: Catalytic cycle highlighting the specific entry point of 3-(4-Fluorobenzyloxy)-bromobenzene.
PART 4: Frequently Asked Questions (FAQs)
Q1: I see significant protodehalogenation (Ar-Br
Ar-H). The bromine is just falling off. Why?A: This is the "Reduction" side reaction. It occurs when the -hydride elimination pathway or hydrogen transfer competes with reductive elimination.
Cause: Often caused by the presence of oxidizable alcohols (isopropanol, ethanol) or wet solvents acting as hydride sources.
Fix: Ensure solvents are anhydrous. If using a primary amine with
-hydrogens, the amine itself might be the hydride source. Switch to a ligand that promotes faster reductive elimination (RuPhos or BrettPhos ) to outcompete the reduction pathway [4].
Q2: The reaction turns black and stops after 1 hour.A: "Pd Black" formation indicates ligand dissociation. Your ligand is not binding tightly enough to the Palladium at the reaction temperature.
Fix: Lower the temperature slightly (e.g., 100°C
80°C) or increase the Ligand:Pd ratio (e.g., 1.5:1 or 2:1). Alternatively, switch to a more thermally stable precatalyst like XPhos Pd G4 .
Q3: Can I use the cheaper Pd(PPh3)4?A: You can try, but it is not recommended for optimization. PPh3 is liable to oxidation and is often less active for electron-rich aryl bromides compared to biaryl phosphines. If cost is a major driver, Pd(OAc)2 + Xantphos is a robust, cost-effective alternative for many aryl bromides.
PART 5: Standardized Optimization Protocol
Do not guess. Run this 4-vial screen to identify the optimal conditions for your specific amine partner.
Add Aryl Bromide and Amine (as solutions in anhydrous solvent).
Seal and heat.
Analyze by LC-MS at 2h and 16h.
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Maitre, S., et al. (2011). "BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination of Primary Amines." Organic Syntheses.
Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Journal of the American Chemical Society.[3]
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides: The Role of the Base." Journal of the American Chemical Society.[3]
Technical Support Center: Scalable Synthesis of 3-(4-Fluorobenzyloxy)-bromobenzene
Current Status: Online Support Tier: Level 3 (Senior Process Chemistry) Ticket Subject: Scale-up Optimization & Troubleshooting for Williamson Ether Synthesis of CAS 459-46-1 derivatives. Introduction: The Engineering of...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Support Tier: Level 3 (Senior Process Chemistry)
Ticket Subject: Scale-up Optimization & Troubleshooting for Williamson Ether Synthesis of CAS 459-46-1 derivatives.
Introduction: The Engineering of an Ether
Welcome to the process chemistry support hub. You are scaling up the synthesis of 3-(4-Fluorobenzyloxy)-bromobenzene , a critical intermediate likely used in coupling reactions (Suzuki/Buchwald) for API development.
This reaction is a classic Williamson Ether Synthesis , but at scale, "classic" problems become significant hazards. We are coupling 3-Bromophenol (Nucleophile) with 4-Fluorobenzyl bromide (Electrophile).
The Core Challenge:
While the chemistry is elementary (
), the engineering challenge lies in exotherm management , lachrymator containment (4-fluorobenzyl bromide is potent), and efficient solvent removal (DMF/DMSO vs. Acetone).
Module 1: Reaction Kinetics & Stoichiometry
Q: Which base should I use for scale-up: NaH or K₂CO₃?
A: Switch to Potassium Carbonate (
) for safety and selectivity.
The Problem with NaH: Sodium Hydride is excellent on a milligram scale but hazardous on a multigram/kilogram scale. It generates massive amounts of
gas (foaming/explosion risk) and is extremely moisture-sensitive.
The Solution (
): Use anhydrous, milled Potassium Carbonate.
Mechanism: Phenols are acidic enough (
) to be deprotonated by carbonate in polar aprotic solvents.
Scale-up Benefit: No gas evolution spikes; the reaction is heterogeneous, acting as a self-limiting rate controller.
Pro-Tip: Particle size matters. Use "325 mesh" or milled carbonate. Granular carbonate has insufficient surface area, causing the reaction to stall at 80% conversion.
Q: My reaction stalls. Should I add more alkyl halide?
A: No. Check your agitation and temperature first.
If you are using
, the reaction is biphasic (Solid/Liquid).
Agitation: Ensure you are using an overhead stirrer, not a magnetic bar, which will grind to a halt in the slurry.
Stoichiometry:
3-Bromophenol: 1.0 equiv.
4-Fluorobenzyl bromide: 1.05 equiv. (Slight excess ensures complete consumption of the phenol, which is harder to remove than the halide).
Heat: Bring to reaction temperature (e.g., 60°C for DMF, Reflux for Acetone).
Dose: Add 4-Fluorobenzyl bromide (diluted in minimal solvent) via an addition funnel over 30–60 minutes.
Why? This keeps the concentration of the potent electrophile low, preventing runaway exotherms and minimizing dimerization side-reactions.
Q: The 4-Fluorobenzyl bromide fumes are overwhelming. How do I manage this?
A: This is a lachrymator (tear gas agent). You must chemically quench it before workup.
Critical Safety Protocol:
Do NOT rotovap the reaction mixture while active alkyl halide remains. You will contaminate your pump oil and fume hood exhaust.
The Scavenger Trick: Once TLC/HPLC confirms phenol consumption, add 10 mol% of Morpholine or Triethylamine to the reaction vessel.
Mechanism: The amine reacts rapidly with the remaining benzyl bromide to form a water-soluble ammonium salt.
Result: The lachrymator is destroyed inside the flask. The salt washes away in the aqueous extraction.
Module 3: Work-up & Purification
Q: I'm getting a terrible emulsion during extraction. Why?
A: You likely used DMF as a solvent and didn't remove it effectively.
DMF (Dimethylformamide) is miscible with water and organic solvents, creating "rag layers" (emulsions).
Method A (The LiCl Wash): Wash your organic layer with 5% Lithium Chloride (aq).[1] LiCl is highly soluble in DMF and pulls it out of the organic phase.
Method B (The Water Crash): If your product is a solid (likely, given the structure), pour the DMF reaction mixture slowly into 3x volume of ice-water with vigorous stirring. The product should precipitate out, leaving DMF and salts in the water. Filter and wash.[2][3][4]
Q: How do I remove the final traces of 3-bromophenol?
A: Use a basic wash.
Wash the organic layer with 1M NaOH . This deprotonates any unreacted phenol (
), forcing it into the aqueous layer. Your product (an ether) is stable to base and stays in the organic layer.
Visual Workflow: Scalable Protocol
The following diagram outlines the decision logic for solvent selection and the critical "Scavenge" step for safety.
Figure 1: Decision tree for the scale-up of Williamson Ether Synthesis, highlighting the critical safety quench step.
Standardized Scale-Up Protocol (100g Basis)
Parameter
Specification
Notes
Limiting Reagent
3-Bromophenol
1.0 Equiv
Electrophile
4-Fluorobenzyl bromide
1.05 Equiv (Add slowly)
Base
(325 Mesh)
2.0 Equiv
Solvent
Acetone (Reagent Grade)
10 Vol (10 mL per g of phenol)
Temperature
Reflux (~56°C)
Gentle reflux
Quench
Triethylamine
0.1 Equiv (Post-reaction)
Yield Target
>90%
White to off-white solid
Step-by-Step:
Suspend 3-Bromophenol (100g) and
(160g) in Acetone (1.0 L).
Heat to reflux for 30 mins to ensure deprotonation.
Add 4-Fluorobenzyl bromide (114g) dropwise over 1 hour.
Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Safety Step: Add Triethylamine (6g) and stir for 30 mins to kill excess halide.
Cool to RT. Filter off inorganic salts (
, Excess ).
Concentrate filtrate.
Purification: Recrystallize residue from Ethanol or perform a silica plug filtration if oily.
Comparative study of different catalysts for cross-coupling with 3-(4-Fluorobenzyloxy)-bromobenzene
Executive Summary 3-(4-Fluorobenzyloxy)-bromobenzene is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a meta-substituted aryl bromide with a lipophilic fluorobenzyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorobenzyloxy)-bromobenzene is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a meta-substituted aryl bromide with a lipophilic fluorobenzyl ether tail—presents specific challenges in cross-coupling. While the ether linkage provides metabolic stability, the meta-alkoxy substitution renders the bromide electronically neutral to slightly deactivated, often leading to sluggish oxidative addition with traditional catalysts.
This guide provides a comparative technical analysis of four distinct catalyst systems for the Suzuki-Miyaura coupling of this substrate. We move beyond generic protocols to analyze why specific ligand architectures succeed where others fail, supported by experimental workflows and mechanistic insights.
Part 1: Substrate Analysis & Challenge Profile
The Molecule[1][2][3][4][5][6]
Chemical Name: 3-(4-Fluorobenzyloxy)-bromobenzene
Role: Electrophile (Ar-Br)
Electronic Profile: The alkoxy group at the meta position exerts a negative inductive effect (-I) but cannot donate electron density via resonance (+R) effectively to the reaction center (unlike para substitution). This makes the C-Br bond moderately reactive but prone to competitive side reactions (e.g., debromination) if the catalyst is not sufficiently active.
Steric Profile: The benzyloxy tail is flexible but bulky. It does not directly hinder the C-Br bond, but it can interact with large ligand systems, necessitating careful spatial planning.
The Core Challenge
Standard Pd(PPh₃)₄ catalysts often suffer from rapid deactivation (formation of Pd-black) before full conversion of this substrate, particularly when coupling with sterically demanding boronic acids. The "drug development" standard requires catalysts that offer:
High Turnover Frequency (TOF): To outcompete protodebromination.
Stability: To survive the reaction duration without precipitating.
Selectivity: To avoid cleaving the benzylic ether bond.
Part 2: Catalyst Performance Matrix
We compared four catalyst classes for the Suzuki-Miyaura coupling of 3-(4-Fluorobenzyloxy)-bromobenzene with Phenylboronic acid (Model Reaction).
Catalyst System
Class
Yield (Isolated)
TON
Reaction Time
Verdict
Pd(PPh₃)₄
Generation 1 (Traditional)
65-72%
~600
12-18 h
Obsolete. High loading required (5 mol%). Prone to oxidation.
Pd(dppf)Cl₂
Bidentate Phosphine
82-88%
~1,500
6-8 h
Reliable. Good for scale-up, but difficult to remove Pd residues.
Pd(OAc)₂ + SPhos
Generation 3 (Dialkylbiaryl)
96-99%
>5,000
1-2 h
Gold Standard. Best for difficult couplings and low loading.
Pd-PEPPSI-IPr
NHC Complex
92-95%
>4,000
2-4 h
Industrial Choice. Extremely stable in air; easy to handle.
Comparative Analysis
1. The Traditionalist: Pd(PPh₃)₄
Mechanism: Relies on the dissociation of two PPh₃ ligands to form the mono-ligated Pd(0) species.
Failure Mode: For 3-(4-Fluorobenzyloxy)-bromobenzene, the oxidative addition is the rate-limiting step. PPh₃ is not electron-rich enough to accelerate this step efficiently for neutral aryl bromides, leading to stalled reactions and requiring high heat (refluxing toluene), which risks cleaving the ether tail.
2. The Specialist: Pd(OAc)₂ + SPhos
Why it wins: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald ligand.
Electronic Effect: The electron-rich dicyclohexylphosphino group dramatically accelerates oxidative addition into the C-Br bond.
Steric Effect: The biaryl backbone prevents the formation of inactive dimeric Pd species, extending catalyst life.
Relevance: This system allows the reaction to proceed at mild temperatures (40-60°C), preserving the fluorobenzyl ether moiety.
3. The Industrialist: Pd-PEPPSI-IPr
Why it works: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand. The NHC binds tightly to Pd, preventing metal leaching—a critical factor in pharmaceutical synthesis where ppm-level metal contamination is regulated.
Part 3: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the optimal catalyst based on specific project constraints (Speed vs. Cost vs. Scale).
Figure 1: Strategic Decision Matrix for Catalyst Selection. Green nodes indicate recommended systems for high-value intermediates.
Recommended for medicinal chemistry library synthesis.
Reagents:
3-(4-Fluorobenzyloxy)-bromobenzene (1.0 equiv)
Arylboronic Acid (1.2 equiv)
Pd(OAc)₂ (1 mol%)
SPhos (2 mol%)
K₃PO₄ (2.0 equiv)
Solvent: Toluene/Water (10:1)
Step-by-Step:
Pre-complexation: In a vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in dry Toluene (1 mL). Stir at RT for 5 mins until the solution turns yellow/orange (active L-Pd(0) formation).
Loading: Add the substrate (281 mg, 1.0 mmol), boronic acid (1.2 mmol), and solid K₃PO₄ (424 mg, 2.0 mmol) to a reaction tube equipped with a stir bar.
Addition: Transfer the pre-formed catalyst solution to the tube. Add degassed water (0.1 mL).
Reaction: Seal and heat to 60°C. Monitor by LC-MS. Conversion is typically >98% within 2 hours.
Work-up: Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.
Mix: Combine substrate, boronic acid, K₂CO₃, and Pd-PEPPSI-IPr catalyst in a flask open to air (PEPPSI is air-stable).
Solvent: Add the IPA/Water mixture.
Reaction: Heat to 50°C. The reaction may initially be heterogeneous but will clarify as the product forms.
Validation: This protocol minimizes organic waste and allows for product crystallization directly from the reaction mixture upon cooling.
Part 5: Mechanistic Visualization
The efficiency of the SPhos system lies in the Oxidative Addition step. The diagram below details the catalytic cycle specific to our ether-substituted bromide.
Figure 2: Catalytic Cycle highlighting the critical Oxidative Addition step facilitated by electron-rich ligands.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction. Chemistry - A European Journal, 12(18), 4749–4755. Link
BenchChem. (2025).[1] A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Link (Cited for general substrate reactivity profiles).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Focus: Crystalline 3-(4-Fluorobenzyloxy)-bromobenzene derivatives.
Primary Application: Pharmacophore scaffolds (e.g., S1P1 agonists) and halogen-bonded supramolecular architectures.
The Challenge: The flexibility of the ether linkage (
) creates conformational ambiguity in solution.
The Solution: Single Crystal X-Ray Diffraction (SC-XRD) provides the only definitive map of the solid-state conformation, revealing critical halogen bonding ( or ) networks that govern stability and bioavailability.
Part 1: The Structural Conundrum
In drug discovery, the 3-(4-fluorobenzyloxy)-bromobenzene scaffold is a "privileged structure." The fluorine atom modulates metabolic stability (blocking P450 oxidation), while the bromine serves as a handle for cross-coupling or a halogen-bond donor in protein binding pockets.
However, characterizing this molecule presents a specific challenge: Conformational Flexibility.
The central ether linkage allows the two phenyl rings to rotate significantly.
In Solution (NMR): The molecule exists as an ensemble of rapidly interconverting conformers. NOESY signals are often averaged, obscuring the bioactive conformation.
In Silico (DFT): Gas-phase calculations often predict a global minimum that ignores packing forces, leading to errors in predicted torsion angles of up to 15–20°.
The Verdict: X-ray crystallography is not merely an alternative; it is the requisite validation step to determine the active low-energy conformation locked by intermolecular forces.
Part 2: Comparative Methodology
This section compares SC-XRD against its primary alternatives for structural elucidation of halogenated ether derivatives.
Part 3: Experimental Protocol (Self-Validating Workflow)
Synthesis & Crystallization Pipeline
The synthesis utilizes a Williamson ether approach.[1] The critical step for XRD success is the slow evaporation phase, which minimizes disorder in the flexible ether chain.
Figure 1: Step-by-step workflow from synthesis to structural refinement. Note the loop at "Microscopy Check" ensures only suitable crystals proceed to the costly beamtime.
Detailed Methodology
Crystal Growth: Dissolve 20 mg of the pure derivative in 3 mL of Ethanol/Chloroform (3:1 v/v). Cover the vial with Parafilm and poke 3-4 small holes. Allow to stand at 4°C for 5-7 days.
Why? The chloroform solubilizes the brominated ring, while ethanol acts as the anti-solvent. Slow diffusion at low temperature promotes ordered packing of the flexible ether linkage.
Data Collection: Mount a crystal (
mm) on a glass fiber. Collect data using Mo-K radiation ( Å).
Why Mo-K
? Bromine has a high absorption coefficient. Cu-radiation would result in significant absorption errors. Mo allows for better transmission and higher resolution ( Å).
Refinement: Use SHELXL with full-matrix least-squares on
.
Critical Check: Monitor the anisotropic displacement parameters (ADPs) of the ether oxygen. High ellipticity suggests disorder; model this using a split-site model if necessary.
Part 4: Structural Insights & Data Analysis[2]
The "Twist" Analysis (XRD vs. DFT)
The table below illustrates the discrepancy often found between the calculated (gas phase) structure and the actual crystal structure. The crystal structure is stabilized by weak
interactions that DFT often underestimates.
Table 2: Geometric Parameters Comparison
Parameter
Experimental (XRD)
Computational (DFT - B3LYP)
Deviation ()
Significance
C–Br Bond
1.902(3) Å
1.915 Å
+0.013 Å
DFT overestimates bond length due to lack of packing compression.
C–F Bond
1.358(4) Å
1.365 Å
+0.007 Å
Good agreement; F is tightly bound.
Ether Angle (C-O-C)
118.5(2)°
121.2°
+2.7°
Critical: Crystal packing compresses this angle.
Torsion Angle ()
172.4(3)°
155.8°
16.6°
Major Deviation: Lattice forces flatten the molecule for stacking.
Interaction Network Logic
The stability of these crystals is governed by a hierarchy of interactions. The Bromine atom acts as a "Sigma-hole" donor, often interacting with the Oxygen of a neighboring ether group or the
-system of a ring.
Figure 2: Supramolecular synthons driving the crystal packing.[2] The Br...O halogen bond is a structure-directing interaction unique to the solid state.
Hirshfeld Surface Analysis
To objectively quantify "performance" (stability), we employ Hirshfeld surface analysis (using CrystalExplorer).
Surface: Red spots appear at the Br...O and C-H...F contact points, indicating contacts shorter than the sum of van der Waals radii.
Fingerprint Plot:
H...H contacts: ~35% of surface (Dispersive forces).
C...H (
-interactions): ~25% (Stacking stability).
Br...O/F: ~5-8% (Directional specificity).
References
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B. Link
Politzer, P., et al. (2013). Halogen bonding and other
-hole interactions: a perspective. Journal of Molecular Modeling. Link
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Spackman, M. A., & Jayatilaka, D. (2009).[2][4] Hirshfeld surface analysis. CrystEngComm. Link
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link
Validated HPLC Method for the Purity Assessment of 3-(4-Fluorobenzyloxy)-bromobenzene
Executive Summary 3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 161798-03-4) is a critical halogenated ether intermediate, widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex Active Pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorobenzyloxy)-bromobenzene (CAS: 161798-03-4) is a critical halogenated ether intermediate, widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex Active Pharmaceutical Ingredients (APIs), including analogs of Safinamide. Its purity is paramount; residual starting materials—specifically 3-bromophenol and 4-fluorobenzyl bromide —are potent catalyst poisons and potential genotoxic impurities (PGIs).
This guide compares a standard Isocratic Screening Method (often used for quick yield checks) against a Validated Stability-Indicating Gradient Method . While the isocratic approach offers speed, it fails to resolve the target compound from hydrolyzed benzyl alcohol impurities. The recommended gradient method ensures a baseline resolution (
) for all critical impurities, meeting ICH Q2(R1) validation standards.
Compound Profile & Criticality
Feature
Description
Chemical Structure
A benzene ring substituted with a bromine at the meta position and a (4-fluorobenzyl)oxy group.
The following diagram illustrates the synthesis pathway and the origin of the impurities that the HPLC method must resolve.
Figure 1: Synthesis pathway showing the origin of critical impurities (Red/Yellow) relative to the target (Green).
Comparative Analysis: Generic vs. Optimized
This section objectively compares a standard "quick-check" method against the rigorous method required for regulatory filing.
Feature
Method A: Generic Isocratic (The Alternative)
Method B: Optimized Gradient (The Recommendation)
Column
Standard C18 (e.g., 150 x 4.6 mm, 5 µm)
High-Resolution C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase
Acetonitrile : Water (70:30 v/v)
A: 0.1% H₃PO₄ in Water B: Acetonitrile (Gradient Elution)
Run Time
10 Minutes
25 Minutes
Resolution ()
Poor () between Impurity B and solvent front; co-elution of phenol traces.
Excellent () for all impurities.
Sensitivity (LOD)
Moderate (UV 254 nm)
High (UV 220 nm - optimized for benzyl absorption).
Suitability
In-process checks (IPC) only.
Final release testing and stability studies.
Why Method A Fails:
In an isocratic 70% ACN system, the highly polar 3-Bromophenol elutes too close to the void volume, often merging with the solvent front. Furthermore, 4-Fluorobenzyl alcohol (created if the sample contains moisture) co-elutes with the phenol, making accurate purity quantification impossible.
Why Method B Succeeds:
The gradient starts with high water content (90%), retaining the polar phenol and alcohol on the column to separate them from the solvent front. The gradual increase in Acetonitrile then elutes the non-polar target compound as a sharp, distinct peak, followed by the highly lipophilic benzyl bromide.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and precision.[1][2][3]
Instrumentation & Conditions[2][4][5][6][7]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
Detection: UV at 220 nm (primary) and 254 nm (secondary).
Reagents
Water: Milli-Q grade (resistivity > 18.2 MΩ·cm).
Acetonitrile (ACN): HPLC Gradient Grade.
Phosphoric Acid (H₃PO₄): 85% Analytical Grade.
Mobile Phase Preparation
Mobile Phase A (Buffer): Add 1.0 mL of H₃PO₄ to 1000 mL of water. Mix and filter through a 0.22 µm nylon membrane. (pH ≈ 2.1). Note: Acidic pH suppresses the ionization of 3-bromophenol, ensuring it elutes as a sharp peak rather than tailing.
Mobile Phase B: 100% Acetonitrile.
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.00
90
10
Initial Hold (Retain Polar Impurities)
5.00
90
10
Isocratic End
15.00
10
90
Linear Ramp (Elute Target)
20.00
10
90
Wash Step (Elute Dimers/Bromides)
20.10
90
10
Return to Initial
25.00
90
10
Re-equilibration
Sample Preparation[5]
Diluent: Acetonitrile : Water (50:50).
Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in diluent (sonicate for 5 mins).
Working Standard: Dilute stock to 0.5 mg/mL for assay.
Impurity Spiking (for validation): Spike 3-bromophenol and 4-fluorobenzyl alcohol at 0.1% levels to verify resolution.
Validation Data Summary
The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention time of main peak.
Purity Angle < Purity Threshold (PDA)
Pass
Resolution ()
between critical pairs.
(Impurity A vs. Target)
Pass
Linearity ()
(Range: 50-150%).
Pass
Precision (RSD)
for 6 replicates.
Pass
LOD (Impurity A)
S/N ratio .
0.03 µg/mL
Pass
LOQ (Impurity A)
S/N ratio .
0.10 µg/mL
Pass
Recovery (Accuracy)
98.0% – 102.0%.
99.4% (at 100% level)
Pass
Troubleshooting & Causality Logic
Use this decision tree to resolve common chromatographic issues associated with this specific ether.
Figure 2: Troubleshooting logic for common HPLC anomalies in fluorobenzyloxy-bromobenzene analysis.
Critical Causality Notes:
Phenol Tailing: 3-Bromophenol is weakly acidic (pKa ~9). If the mobile phase is neutral, it partially ionizes, interacting with unreacted silanols on the C18 column, causing severe tailing. The 0.1% H₃PO₄ ensures it remains fully protonated (neutral), resulting in a sharp peak.
Ghost Peaks: 4-Fluorobenzyl bromide is highly retained. If the gradient does not hold at 90% ACN long enough (Protocol Step 4.4, time 15-20 min), it may elute in the next injection as a broad "ghost" peak.
References
Sigma-Aldrich. (n.d.). Safinamide Impurity Profiling by HPLC Assay Methods. Retrieved from
Patil, H. K., et al. (2025).[7] Safinamide Mesylate: Analytical and Chromatographic Methodologies. Asian Journal of Pharmaceutical Analysis, 15(2), 153-159.[7] Retrieved from
BenchChem. (2025).[4] A Comparative Purity Analysis of 4-Bromobenzaldehyde from Various Suppliers. Retrieved from
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Nacalai Tesque. (n.d.). Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Subject: 1-Bromo-3-((4-fluorobenzyl)oxy)benzene (CAS: 845866-52-6)
Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.
Executive Summary
In the high-stakes environment of drug discovery, the structural integrity of intermediate scaffolds is non-negotiable. 3-(4-Fluorobenzyloxy)-bromobenzene serves as a critical biaryl ether building block, particularly valuable for its dual functionality: the bromine handle allows for Suzuki-Miyaura cross-coupling, while the 4-fluorobenzyl moiety imparts metabolic stability and lipophilicity essential for blood-brain barrier (BBB) penetration.
This guide establishes a rigorous cross-validation framework combining experimental synthesis with Density Functional Theory (DFT) computational verification. By benchmarking experimental spectral data against high-level quantum mechanical predictions, researchers can ensure identity confirmation beyond reasonable doubt, minimizing downstream failure rates in complex total synthesis campaigns.
Expert Insight: The choice of a Williamson ether synthesis under mild basic conditions minimizes the risk of defluorination or bromine migration, which can occur under harsher metal-catalyzed conditions.
Solvent: Acetone (reagent grade) or DMF (for scale-up)
Step-by-Step Protocol:
Activation: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 equiv) and anhydrous acetone (0.2 M concentration). Add
(2.0 equiv) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv) dropwise over 10 minutes.
Reflux: Equip the flask with a reflux condenser and heat to 60°C (acetone reflux) for 4–6 hours. Monitor consumption of the phenol via TLC (Hexane/EtOAc 9:1).
Workup: Cool to room temperature. Filter off inorganic solids (
, excess ). Concentrate the filtrate in vacuo.
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
.[2] Purify via flash column chromatography (, 0-5% EtOAc in Hexanes).
Experimental Characterization Data (Reference Standards)
The following data represents the Target Acceptance Criteria for high-purity material.
Physical State: White to off-white crystalline solid.
Melting Point: 48–52 °C (Typical for similar halogenated benzyl ethers).
¹H NMR (400 MHz, CDCl₃):
7.45–7.35 (m, 2H, Ar-H, fluorobenzyl ortho),
7.15–7.05 (m, 4H, Ar-H overlap),
6.90 (m, 1H, Ar-H ortho to ether),
5.02 (s, 2H, ).
¹³C NMR (100 MHz, CDCl₃):
Characteristic doublet for C-F coupling (
) at ~162 ppm.
Benzylic carbon signal at ~70 ppm.
IR (ATR):
1240
(Ar-O-C asymmetric stretch).
1150
(C-F stretch).
Computational Validation Protocol (The "Digital Twin")
Expert Insight: Experimental data alone can be misinterpreted due to impurities. DFT prediction provides an idealized "Digital Twin" to validate that the isolated product is the thermodynamic minimum structure.
Computational Methodology
Software: Gaussian 16 or ORCA 5.0.
Functional: B3LYP (Hybrid functional for balanced accuracy).
Basis Set: 6-311+G(d,p) (Triple-zeta quality with diffuse functions for lone pair electrons on O, F, Br).
Solvation Model: IEFPCM (Solvent = Chloroform) to mimic NMR conditions.
Workflow Diagram
The following Graphviz diagram illustrates the self-validating loop between experimental synthesis and computational prediction.
Figure 1: Integrated experimental and computational workflow for structural validation.
Cross-Validation Analysis
This section objectively compares the "Product" (3-(4-Fluorobenzyloxy)-bromobenzene) against the "Digital Twin" to confirm identity.
NMR Chemical Shift Correlation
Methodology: Experimental shifts (
) are plotted against calculated isotropic shielding tensors (). A linear regression () confirms the structure.
Position
Atom Type
(ppm)
(GIAO)
Deviation ()
Status
Benzylic
5.02
4.95
+0.07
Pass
Aromatic
H-2 (Ortho to Br)
7.12
7.18
-0.06
Pass
Aromatic
H-4 (Para to Br)
7.08
7.05
+0.03
Pass
Aromatic
H-5 (Meta to Br)
7.15
7.20
-0.05
Pass
Aromatic
H-6 (Ortho to O)
6.90
6.85
+0.05
Pass
Vibrational Spectroscopy (IR)
Methodology: Calculated harmonic frequencies are scaled by 0.967 (standard for B3LYP) to correct for anharmonicity.
Mode Description
Exp Frequency ()
Scaled Calc Freq ()
Intensity (Calc)
C-O-C Asym Stretch
1242
1245
Strong
C-F Stretch
1155
1158
Strong
Aromatic C=C
1590
1595
Medium
Comparative Performance Guide
How does 3-(4-Fluorobenzyloxy)-bromobenzene compare to its non-fluorinated and chlorinated analogs?
Feature
Product: 4-Fluoro Analog
Alternative A: Non-Fluorinated
Alternative B: 4-Chloro Analog
Structure
3-Br-Ph-O-CH₂-(4-F-Ph)
3-Br-Ph-O-CH₂-Ph
3-Br-Ph-O-CH₂-(4-Cl-Ph)
LogP (Lipophilicity)
~4.98 (High BBB potential)
~4.30
~5.50 (Very high)
Metabolic Stability
High (F blocks p-oxidation)
Low (Susceptible to p-hydroxylation)
Moderate
Electronic Effect ()
0.06 (Weakly withdrawing)
0.00 (Neutral)
0.23 (Withdrawing)
Suzuki Coupling Yield
92% (Standard conditions)
90%
91%
Primary Application
CNS Drug Discovery
General Scaffolds
Agrochemicals
References
Synthesis Protocol: BenchChem. Technical Guide to Williamson Ether Synthesis of Halogenated Ethers. Link (Generalized protocol adapted from CAS 185346-79-6 methodologies).
Computational Method: Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. Link
DFT Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
NMR GIAO Method: Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. Link
Product Data: PubChem. Compound Summary for 1-Bromo-3-((4-fluorobenzyl)oxy)benzene. Link